molecular formula C4H3BBrClO2S B1372374 (4-Bromo-5-chlorothiophen-2-yl)boronic acid CAS No. 1150114-72-9

(4-Bromo-5-chlorothiophen-2-yl)boronic acid

Cat. No.: B1372374
CAS No.: 1150114-72-9
M. Wt: 241.3 g/mol
InChI Key: KQCBZQPAPDRGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C4H3BBrClO2S and its molecular weight is 241.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-5-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BBrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBZQPAPDRGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BBrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675122
Record name (4-Bromo-5-chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-72-9
Record name (4-Bromo-5-chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preparation of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a pivotal building block in modern synthetic chemistry, offering a trifunctional scaffold for the strategic construction of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where thiophene derivatives are integral to the development of novel therapeutic agents and organic electronics.[1][2][3] The distinct reactivity of the boronic acid, bromo, and chloro substituents allows for programmed, sequential cross-coupling reactions, making it a highly valuable intermediate. This guide provides a comprehensive overview of the principal synthetic methodology for its preparation, focusing on the lithiation-borylation pathway. We delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical aspects of purification, characterization, stability, and handling, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Dihalogenated Thiophene Boronic Acids

Thiophene-based boronic acids are indispensable reagents in organic synthesis, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This Nobel Prize-winning methodology provides an efficient and robust means of forming new carbon-carbon bonds.[5] The compound this compound, CAS 1150114-72-9, is of particular interest due to its unique substitution pattern.[6] The presence of three distinct reactive sites—the C2-boronic acid, the C4-bromo group, and the C5-chloro group—enables chemists to perform sequential and site-selective functionalization, thereby accessing a wide array of complex molecular architectures that would be challenging to synthesize otherwise. This strategic advantage is paramount in drug discovery, where the thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.[3][7]

Principal Synthetic Strategy: Lithiation-Borylation

The most direct and widely employed method for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate with a boron electrophile.[8][9] The lithiation-borylation sequence stands out for its efficiency and predictability in preparing this compound.

Mechanistic Rationale and Causality

The synthesis hinges on a two-step process: halogen-metal exchange followed by borylation. The overall workflow is depicted below.

G A Starting Material (2,4-Dibromo-5-chlorothiophene) B Lithiation (Halogen-Metal Exchange) A->B n-BuLi, THF -78 °C C Borylation (Electrophilic Quench) B->C B(OR)₃ -78 °C D Acidic Workup (Hydrolysis) C->D aq. HCl E Purification D->E Recrystallization F Final Product (this compound) E->F

Caption: General workflow for the synthesis via lithiation-borylation.

Step 1: Regioselective Lithiation. The choice of starting material is critical. The synthesis commences with a precursor like 2,4-dibromo-5-chlorothiophene. The C-Br bond at the 2-position of the thiophene ring is significantly more reactive towards halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) than the C-Br bond at the 4-position or the C-Cl bond at the 5-position. This regioselectivity is driven by the higher acidity of the α-proton (C2) in thiophenes, which stabilizes the resulting organolithium intermediate. The reaction must be conducted at cryogenic temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[10] This is imperative to prevent side reactions such as decomposition of the thermally unstable thienyllithium intermediate or reaction with the solvent.

Step 2: Borylation and Hydrolysis. The generated organolithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a tetracoordinate borate complex.[9][11] This step is also performed at -78 °C to ensure controlled reaction. Upon completion, the reaction is quenched with an aqueous acid (e.g., 3N HCl).[10] This serves a dual purpose: it neutralizes the remaining organolithium reagent and hydrolyzes the borate ester to the desired boronic acid.[12]

Caption: Simplified mechanism of the lithiation-borylation sequence.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a certified fume hood.

Materials and Reagents:

  • 2,4-Dibromo-5-chlorothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dibromo-5-chlorothiophene (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.

  • Quench and Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 3 M HCl (4.0 equiv) to quench the reaction. Stir vigorously for 30 minutes as the mixture warms to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volumes of THF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Crude boronic acids often contain oligomeric anhydride species known as boroxines, which can complicate purification and analysis.[13]

Purification: The crude solid is best purified by trituration or recrystallization. A common method involves dissolving the crude material in a minimal amount of hot diethyl ether and then adding hexanes until turbidity is observed. Cooling this mixture slowly often yields the boronic acid as a crystalline solid. Column chromatography is generally avoided for unprotected boronic acids due to their potential for decomposition on silica gel.

Characterization: A comprehensive spectroscopic analysis is essential to confirm the structure and purity of the final product.

Analysis Expected Observations
¹H NMR A single sharp singlet corresponding to the C3-proton of the thiophene ring, typically in the range of δ 7.0-7.5 ppm. A broad singlet for the B(OH)₂ protons may also be observed.
¹³C NMR Four distinct signals for the thiophene carbons. The carbon bearing the boron atom (C2) will appear as a broad signal due to quadrupolar relaxation.
¹¹B NMR A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal boronic acid.
Mass Spec (HRMS) The molecular ion peak [M+H]⁺ should be observed, with a highly characteristic isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).

Stability, Handling, and Storage

Boronic acids are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and oxidation.[14][15]

  • Handling: this compound should be handled in a well-ventilated area.[16] Avoid generating dust. Due to its sensitivity to moisture, it is best handled under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer (-20 °C), protected from light and moisture.[17] Storing under an inert atmosphere is highly recommended.[14]

  • Stabilization Strategies: For applications requiring robust, long-term storage or for easier purification, boronic acids can be converted to more stable derivatives.[13][15] Pinacol esters are common, offering enhanced stability for purification by chromatography.[18] For ultimate stability, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice, as they are air-stable solids that can release the free boronic acid in situ during a reaction.[15]

Applications in Sequential Cross-Coupling

The primary value of this compound lies in its capacity as a versatile scaffold for building molecular complexity. The three reactive sites can be addressed sequentially based on their differing reactivities in palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy:

  • C-B Bond (Suzuki-Miyaura Coupling): The boronic acid is the most reactive site under standard Suzuki conditions.[19][20]

  • C-Br Bond (Suzuki, Heck, etc.): The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition to Pd(0) catalysts.

  • C-Cl Bond (Suzuki, Buchwald-Hartwig, etc.): The C-Cl bond is the most inert and requires more forcing conditions or specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to react.

This predictable hierarchy allows for a programmed synthetic sequence, as illustrated below.

G start This compound step1 Intermediate 1 (Aryl at C2) start->step1 Step 1: Suzuki Coupling (Reacts at C-B) [Pd], Base, Ar¹-X step2 Intermediate 2 (Aryl at C2, C4) step1->step2 Step 2: Suzuki Coupling (Reacts at C-Br) [Pd], Base, Ar²-B(OH)₂ product Trisubstituted Thiophene Product step2->product Step 3: Coupling (Reacts at C-Cl) [Pd], Ligand, Base, Nu-H

Caption: Strategy for sequential functionalization of the title compound.

This stepwise approach provides chemists with precise control over the final molecular structure, enabling the synthesis of highly functionalized thiophenes for evaluation as potential pharmaceuticals or advanced materials.

References

Properties of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Properties, Applications, and Experimental Protocols

Executive Summary: this compound is a halogenated heterocyclic organoboron compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a thiophene core with distinct bromine and chlorine substituents, alongside a reactive boronic acid moiety, makes it a valuable and versatile building block. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Detailed experimental protocols and safety information are included to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this reagent.

Introduction: A Versatile Heterocyclic Building Block

This compound belongs to the esteemed class of boronic acids, which are foundational reagents in modern organic synthesis.[1][2] The presence of the boronic acid group [-B(OH)₂] allows this molecule to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction forms carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of drug discovery and development.[4][5]

The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound—a bromine atom at the 4-position and a chlorine atom at the 5-position—offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions can allow for sequential, site-selective cross-coupling reactions, providing a strategic advantage in the synthesis of complex, multi-substituted aromatic systems.[6]

This guide serves as a technical resource for scientists, detailing the essential properties and handling of this compound and providing expert insight into its most critical application: the Suzuki-Miyaura cross-coupling.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The key properties of this compound are summarized below.

Core Properties

This table consolidates the fundamental chemical identifiers and properties of the compound.

PropertyValueSource(s)
CAS Number 1150114-72-9[7][8][9]
Molecular Formula C₄H₃BBrClO₂S[7][10][11]
Molecular Weight 241.30 g/mol [7][10]
Exact Mass 239.88200 u[7]
IUPAC Name This compound[7][12]
Physical Form Solid[12]
InChI Key KQCBZQPAPDRGEM-UHFFFAOYSA-N[7][12]
Safety and Handling

This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.[8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][13]

  • Signal Word: Warning.[8][12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][13]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15] For long-term stability and to maintain product quality, it is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[8][10][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13][14]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful transformation is a preferred method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][16]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1]

The catalytic cycle is a well-understood process, chosen here to illustrate the causality behind the experimental protocol:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[17]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [B(OH)₃R]⁻, transfers its organic group (Ar²) to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium(II) Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Organohalide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner. For challenging, electron-rich, or sterically hindered substrates, specialized ligands like SPhos are recommended over standard phosphines.[17]

Objective: To synthesize a 2-aryl-4-bromo-5-chlorothiophene derivative.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent, limiting reagent)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)

  • Degassed 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Vessel Preparation (The Self-Validating System): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.). The use of a Schlenk line and an inert atmosphere is critical as it prevents the oxidation of the Pd(0) species, which is the active catalyst generated in situ. Failure to maintain an oxygen-free environment is a common cause of catalyst decomposition and low yields.[17]

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas. This step ensures the removal of atmospheric oxygen, which can poison the catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe. The water component is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[5][17]

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete upon the full consumption of the limiting reagent (the aryl bromide). A typical reaction time is between 4 and 16 hours.[17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired biaryl compound.[17]

Causality and Troubleshooting:

  • Low Yield: If the starting material is consumed but the yield is low, consider side reactions like protodeboronation (cleavage of the C-B bond). This is more common with electron-rich boronic acids.[17] Ensure the base is anhydrous and the inert atmosphere is maintained.

  • Catalyst Choice: For less reactive coupling partners (e.g., aryl chlorides), more active catalyst systems or higher temperatures may be necessary. The Pd(OAc)₂/SPhos system is robust for many challenging couplings.[17]

Role in Drug Discovery and Development

Boronic acids are not just synthetic intermediates; they are increasingly recognized as important pharmacophores. The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and selective inhibition.[18][19] Several boronic acid-containing drugs, such as Bortezomib (Velcade®) and Vaborbactam, have been approved by the FDA.[2][19]

This compound serves as a key starting material for introducing the 4-bromo-5-chlorothienyl moiety into potential drug candidates. This fragment can be used to explore structure-activity relationships (SAR), where the bromine and chlorine atoms provide vectors for further diversification or act as key interacting groups within a biological target. The ability to rapidly synthesize libraries of compounds using this building block accelerates the drug discovery process.[4][20]

Conclusion

This compound is a high-value reagent for chemical researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its predictable and powerful reactivity in Suzuki-Miyaura cross-coupling, make it an indispensable tool for constructing complex molecular architectures. The potential for regioselective functionalization further enhances its synthetic utility. By understanding the principles behind its application and adhering to rigorous experimental and safety protocols, scientists can effectively leverage this compound to advance research in medicinal chemistry, materials science, and beyond.

References

An In-Depth Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiophene Boronic Acids

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with tunable physicochemical properties is paramount. Among the privileged structures utilized in drug design, the thiophene ring holds a significant position due to its versatile reactivity and ability to mimic phenyl groups, often leading to improved pharmacological profiles. When functionalized with a boronic acid moiety, thiophenes are transformed into powerful building blocks for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable reagent: (4-Bromo-5-chlorothiophen-2-yl)boronic acid. Its unique substitution pattern offers medicinal chemists a strategic tool for introducing a highly functionalized thiophene core into target molecules, thereby enabling the exploration of new chemical space in the pursuit of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic organoboron compound with the chemical formula C₄H₃BBrClO₂S.[1] The strategic placement of bromine and chlorine atoms on the thiophene ring, in addition to the boronic acid group, provides multiple points for synthetic diversification and influences the electronic properties of the molecule.

PropertyValueSource
Molecular Formula C₄H₃BBrClO₂S[1]
Molecular Weight 241.30 g/mol [1]
CAS Number 1150114-72-9[1]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in organic solvents like methanol, DMSO, and DMFGeneral knowledge

The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This differential reactivity is a key feature that enhances the synthetic utility of this building block.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically proceeds via a lithium-halogen exchange reaction from a suitable starting material, followed by borylation with a trialkyl borate. A common precursor is 2-bromo-3-chlorothiophene.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol outlines a general and effective method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-Bromo-3-chlorothiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 2-bromo-3-chlorothiophene (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is crucial for the subsequent borylation step. The low temperature is essential to prevent side reactions.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. The trialkyl borate acts as the boron source, reacting with the lithiated thiophene.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester to the desired boronic acid.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the single aromatic proton on the thiophene ring. The chemical shift will be influenced by the adjacent electron-withdrawing halogen and boronic acid groups. The protons of the hydroxyl groups of the boronic acid will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts will be characteristic of a substituted thiophene, with the carbons bearing the halogens and the boronic acid group appearing at different fields due to their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:

  • A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the boronic acid, often hydrogen-bonded.

  • Aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹.

  • C=C stretching vibrations of the thiophene ring in the 1600-1400 cm⁻¹ region.

  • A strong B-O stretching vibration is expected around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in drug discovery, primarily utilized in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] this compound serves as an excellent coupling partner with a wide range of aryl and heteroaryl halides or triflates. This reaction enables the introduction of the substituted thiophene moiety into a larger molecular scaffold, a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.[3]

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling

Role as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a powerful strategy. The thiophene ring is a well-established bioisostere of the benzene ring.[4] The introduction of this compound allows for the incorporation of a thiophene moiety that can modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets. Boronic acids themselves can also be considered bioisosteres of carboxylic acids.[2]

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The substituted thiophene moiety can serve as such a core or as a key substituent that influences the inhibitor's potency and selectivity. The ability to selectively functionalize the bromine and chlorine atoms of the thiophene ring provides a route to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Kinase_Inhibitor_Synthesis_Workflow

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it an ideal tool for the synthesis of complex molecules and the exploration of structure-activity relationships. The continued application of this and similar reagents in Suzuki-Miyaura cross-coupling reactions will undoubtedly contribute to the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies. As synthetic methodologies continue to advance, the strategic use of such precisely functionalized building blocks will remain a cornerstone of modern drug design.

References

Spectroscopic Characterization of (4-Bromo-5-chlorothiophen-2-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Compound of Interest: (4-Bromo-5-chlorothiophen-2-yl)boronic acid CAS Number: 1150114-72-9[1][2] Molecular Formula: C₄H₃BBrClO₂S[1][2] Molecular Weight: 241.30 g/mol [1]

Introduction and Significance

This compound is a halogenated heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Boronic acids are exceptionally versatile building blocks, most notably utilized in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for forging carbon-carbon bonds.[3] The unique substitution pattern of this thiophene derivative—featuring bromine, chlorine, and a boronic acid moiety—provides multiple reactive handles for sequential, site-selective functionalization, enabling the construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for professionals in research and development. It provides a detailed overview of the expected spectroscopic data for this compound, based on first principles, structural analogy, and established literature. Furthermore, it outlines robust, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring both reproducibility and accuracy in material characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity readily dissolves the boronic acid. Crucially, it is a hydrogen bond acceptor, which helps in observing the acidic B(OH)₂ protons that might otherwise undergo rapid exchange and become invisible in solvents like CDCl₃.[4]

  • Data Acquisition (¹H NMR):

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Pulse Program: Standard proton-decoupled ¹³C acquisition.

    • Number of Scans: 1024 or more scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.[4]

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal standard (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Expected ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.45Broad Singlet2HB(OH)₂
~7.40Singlet1HThiophene CH -3

Interpretation: The ¹H NMR spectrum is expected to be remarkably simple and diagnostic. The single aromatic proton at the C-3 position of the thiophene ring appears as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent boronic acid and the halogens on the ring. The two protons of the boronic acid functional group typically appear as a broad singlet due to rapid chemical exchange with trace water and quadrupolar broadening from the adjacent boron atom.

Expected ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentRationale
~135-140C-3Aromatic C-H.
~130-135C-5Carbon attached to chlorine.
~125-130 (broad)C-2Carbon attached to the boronic acid; often broadened.
~115-120C-4Carbon attached to bromine; upfield shift due to heavy atom effect.

Interpretation: The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. Four distinct signals are expected for the four carbons of the thiophene ring. The carbon atom bonded to the boron (C-2) is anticipated to be broad and may have a lower intensity. The C-4 carbon, bonded to bromine, is expected to be the most upfield-shifted aromatic carbon due to the "heavy atom effect."

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of this compound by IR will clearly show characteristic vibrations for the boronic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, representative amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure optimal contact between the sample and the crystal.[4]

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

    • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3500–3200Strong, BroadO-H stretch (from hydrogen-bonded boronic acid dimer)[4]
~3100Medium-WeakAromatic C-H stretch
~1550, ~1450MediumC=C aromatic ring stretching
~1350StrongB-O asymmetric stretching[5]
~1050MediumC-O stretching[5]
< 800MediumC-Cl and C-Br stretching (fingerprint region)

Interpretation: The most prominent feature in the IR spectrum will be a very broad and intense absorption in the 3500–3200 cm⁻¹ region, which is the hallmark of the O-H stretching vibrations within the hydrogen-bonded dimeric structure of the boronic acid. A strong, sharp peak around 1350 cm⁻¹ corresponding to the B-O stretch is another definitive indicator of the boronic acid group.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. The presence of two distinct halogen atoms (bromine and chlorine) gives this molecule a highly characteristic and easily identifiable isotopic pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

    • Ionization Mode: Negative ion mode is often preferred for acids, as it facilitates the detection of the deprotonated molecule [M-H]⁻.

    • Infusion: The sample solution can be directly infused into the mass spectrometer.[4]

    • Mass Range: Scan a range of m/z 50–500.

Expected Mass Spectrometry Data
ParameterValueRationale
Molecular FormulaC₄H₃BBrClO₂S---
Exact Mass239.8819Calculated for the most abundant isotopes: ¹²C₄¹H₃¹⁰B⁷⁹Br³⁵Cl¹⁶O₂³²S.[2]
Key Ion (Negative Mode)[M-H]⁻Deprotonated molecular ion.
Isotopic PatternM, M+2, M+4A complex and definitive cluster due to the natural isotopic abundances of Br (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and Cl (³⁵Cl:³⁷Cl ≈ 75.8:24.2).

Interpretation: High-resolution mass spectrometry will provide an exact mass measurement that can confirm the elemental formula to within a few parts per million. The most compelling evidence, however, comes from the isotopic pattern. The molecular ion region will display a characteristic cluster of peaks separated by 2 Da. The relative intensities of the M, M+2, and M+4 peaks are a unique signature for a molecule containing one bromine and one chlorine atom, providing unambiguous confirmation of its identity.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive characterization of this compound, from initial sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Prep Weigh Compound (5-10 mg) NMR_Sol Dissolve in DMSO-d6 Prep->NMR_Sol IR_Prep Place Solid on ATR Crystal Prep->IR_Prep MS_Sol Dissolve in MeOH/ACN Prep->MS_Sol NMR_Acq Acquire 1H & 13C Spectra NMR_Sol->NMR_Acq NMR_Data Assign Peaks: - Aromatic CH - B(OH)2 NMR_Acq->NMR_Data Final Structural Confirmation NMR_Data->Final IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Identify Bands: - O-H (broad) - B-O (strong) IR_Acq->IR_Data IR_Data->Final MS_Acq Acquire HRMS (ESI-) MS_Sol->MS_Acq MS_Data Confirm: - Exact Mass - Isotopic Pattern (Br/Cl) MS_Acq->MS_Data MS_Data->Final

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. The ¹H NMR confirms the presence and environment of the single aromatic proton, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies the key boronic acid functional group, and high-resolution mass spectrometry validates the elemental composition through its exact mass and distinctive Br/Cl isotopic signature. The protocols and expected data presented in this guide provide a robust framework for the unambiguous characterization of this valuable synthetic building block.

References

Navigating the Labyrinth of Stability: A Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-5-chlorothiophen-2-yl)boronic acid stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the halogenated thiophene core, make it a sought-after reagent for the synthesis of novel therapeutic agents and functional materials. However, the very attributes that make this compound valuable also contribute to its inherent instability. This in-depth technical guide, designed for the discerning researcher, provides a comprehensive overview of the stability and optimal storage conditions for this compound, moving beyond generic recommendations to offer a scientifically grounded understanding of its behavior.

The Dichotomy of Reactivity and Instability: Understanding the Core Chemistry

The stability of this compound is intrinsically linked to the chemical nature of the boronic acid functional group and the electronic properties of the di-halogenated thiophene ring. Boronic acids, in general, are susceptible to several degradation pathways, with protodeboronation and oxidation being the most prevalent.

The thiophene ring, while aromatic, possesses a different electronic distribution compared to benzene, and the presence of two halogen atoms—bromine and chlorine—further modulates its reactivity. These electron-withdrawing halogens can influence the susceptibility of the carbon-boron bond to cleavage.

Key Degradation Pathways

Two primary degradation pathways threaten the integrity of this compound:

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions and is a significant concern for heteroarylboronic acids.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts and a reduction in the purity and reactivity of the material. This process can be accelerated by exposure to air and light.

The interplay of these degradation routes necessitates stringent control over the storage and handling environment to ensure the long-term viability and reproducibility of experimental results.

A Fortress for a Fragile Molecule: Optimal Storage and Handling Protocols

To counteract the inherent instability of this compound, a multi-faceted approach to storage and handling is paramount. The following recommendations are based on a synthesis of supplier data and established principles for the preservation of sensitive boronic acids.

Recommended Storage Conditions: A Tabular Overview
ParameterRecommendationRationale
Temperature -20°C or lower (in a freezer)Reduces the rate of all chemical degradation pathways, including protodeboronation and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.
Light Protection from light (amber vial or stored in the dark)Prevents photochemically induced degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the boronic acid and the C-B bond.
Experimental Protocol: Handling and Dispensing of this compound

Proper technique during handling and dispensing is as critical as the long-term storage conditions. The following step-by-step protocol is designed to minimize exposure to deleterious atmospheric components.

Materials:

  • This compound in a tightly sealed container

  • Inert gas source (Argon or Nitrogen) with a manifold or Schlenk line

  • Dry, clean spatulas and weighing paper

  • Glove box or a well-ventilated fume hood with an inert gas blanket

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If available, conduct all manipulations within a glove box. If a glove box is not available, create an inert atmosphere in a fume hood by directing a gentle stream of argon or nitrogen over the work area.

  • Dispensing: Briefly remove the container cap and quickly dispense the desired amount of the solid onto a pre-tared weighing paper or into a receiving flask. Minimize the time the container is open.

  • Resealing: Immediately and tightly reseal the original container. Purge the headspace with an inert gas before sealing if possible.

  • Use: The weighed compound should be used promptly in the reaction. If preparing a stock solution, use anhydrous solvents and store the solution under an inert atmosphere at low temperature.

Visualizing the Enemy: A Diagram of Potential Degradation Pathways

To better understand the chemical transformations that lead to the degradation of this compound, the following diagram illustrates the key degradation pathways.

G cluster_main Degradation of this compound cluster_pathways Degradation Pathways cluster_products Degradation Products A This compound B Protodeboronation (Hydrolysis) A->B H₂O (acid/base catalysis) C Oxidation A->C O₂ / Light D 3-Bromo-2-chlorothiophene B->D E Oxidized Byproducts C->E

Caption: Potential degradation pathways of this compound.

Mitigating Instability: The Role of Protective Groups

For applications where the inherent instability of this compound poses a significant challenge, the use of protecting groups can be a viable strategy. Boronic acid protecting groups, such as N-methyliminodiacetic acid (MIDA), can form stable, crystalline esters that are more resistant to degradation.[1][2] These MIDA boronates can be readily deprotected under specific conditions, releasing the active boronic acid in situ for subsequent reactions. This approach offers a practical solution for improving the shelf-life and handling of this valuable reagent.

Conclusion: A Proactive Approach to Preservation

The utility of this compound in pioneering research is undeniable. However, its successful application hinges on a thorough understanding and proactive management of its stability. By implementing the stringent storage and handling protocols outlined in this guide, researchers can safeguard the integrity of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. A commitment to these best practices is not merely a matter of good laboratory technique; it is a fundamental prerequisite for unlocking the full potential of this powerful chemical tool.

References

A Comprehensive Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Bromo-5-chlorothiophen-2-yl)boronic acid in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. This compound has emerged as a pivotal reagent, offering a unique combination of functionalities that enable chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with a high degree of control. Its polysubstituted thiophene core is a common motif in a variety of biologically active compounds and advanced materials. This guide provides an in-depth technical overview of the commercial availability, quality control, and application of this versatile reagent, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key properties.

PropertyValueSource
CAS Number 1150114-72-9[1][2]
Molecular Formula C4H3BBrClO2S[1][2]
Molecular Weight 241.3 g/mol [2]
Appearance Typically an off-white to beige solid[1]
Storage Conditions Store in a cool, dark, and dry place under an inert atmosphere; freezer storage at -20°C is recommended.[2]

Commercial Suppliers and Product Specifications

The accessibility of high-purity this compound is crucial for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this reagent. The following table provides a comparative overview of some of the key suppliers and their typical product specifications.

SupplierTypical PurityAvailable Quantities
JHECHEM CO LTD ≥95%Bulk quantities available upon request
Laibo Chem Not specified100mg, 1g, and larger quantities available
Achmem ≥95%Gram to kilogram scale
Sigma-Aldrich (Ambeed) 96%Gram scale

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity and identity of this compound are critical for the success of subsequent synthetic transformations. As a Senior Application Scientist, I cannot overstate the importance of rigorous quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiophene ring proton. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the bromine, chlorine, and boronic acid groups. Based on data for similar substituted thiophenes, this singlet is anticipated in the aromatic region, likely between 7.0 and 8.0 ppm. The two hydroxyl protons of the boronic acid group will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Four distinct signals are expected for the thiophene ring carbons. The chemical shifts of these carbons will be significantly influenced by the attached substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound. A reversed-phase HPLC method, coupled with a UV detector, can effectively separate the target compound from potential impurities.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile building block, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of C-C bonds, allowing for the coupling of the thiophene core to a wide range of aryl, heteroaryl, and vinyl partners.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2, Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (R-R') Product (R-R') Reductive Elimination->Product (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Thiophene

Materials and Reagents
  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure
  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

Protodeboronation: A Common Side Reaction

Thiopheneboronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This leads to the formation of the corresponding deborylated thiophene and reduces the yield of the desired cross-coupled product.

Strategies to Mitigate Protodeboronation:

  • Choice of Base: Use of a milder base, such as potassium fluoride (KF) or cesium fluoride (CsF), can sometimes suppress protodeboronation.

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize protodeboronation, as water is often involved in this side reaction.[4]

  • Use of Boronic Esters: Conversion of the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.

Conclusion: A Versatile Tool for Innovation

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability, coupled with a deep understanding of its properties and reactivity, empowers researchers to push the boundaries of drug discovery and materials science. By implementing rigorous quality control measures and optimizing reaction conditions to mitigate potential side reactions, scientists can effectively harness the synthetic potential of this powerful reagent.

References

A Senior Application Scientist's Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Thiophene Building Block

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a specialized heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its utility is primarily derived from the presence of three key functional groups on the thiophene scaffold: a boronic acid at the 2-position, and two distinct halogens, bromine and chlorine, at the 4- and 5-positions, respectively. This unique arrangement offers chemists a powerful tool for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.

The thiophene ring itself is a well-established "privileged" structure in drug discovery, present in a multitude of approved pharmaceuticals. Its incorporation can enhance a molecule's metabolic stability, modulate its electronic properties, and provide crucial interactions with biological targets.[1][2] The boronic acid moiety serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.[3][4] The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions further elevates the synthetic value of this reagent, allowing for a stepwise and controlled diversification of the thiophene core.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in cross-coupling chemistry, with a particular focus on its emerging role in the development of targeted therapeutics such as Bruton's tyrosine kinase (BTK) inhibitors.[5][6][7]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 1150114-72-9[8][9][10][11][12][13][14][15][16]
Molecular Formula C₄H₃BBrClO₂S[8][9][10][16]
Molecular Weight 241.3 g/mol [9][16]
Exact Mass 239.88200 u[9][16]
Physical Form Solid[8]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[8]

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8][9]

Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Synthesis of this compound: A Representative Protocol via Lithiation-Borylation

Starting Material: 2-Bromo-5-chlorothiophene

Reaction Principle: The proton at the 2-position of 2-bromo-5-chlorothiophene is the most acidic due to the electron-withdrawing effects of the adjacent sulfur atom and the halogens. This allows for regioselective deprotonation using a strong organolithium base at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate ester to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Synthesis_Workflow Start 2-Bromo-5-chlorothiophene Step1 Dissolve in dry THF Cool to -78 °C Start->Step1 Step2 Add n-BuLi dropwise Step1->Step2 Intermediate Lithium-halogen exchange (Lithiated thiophene intermediate) Step2->Intermediate Step3 Add Triisopropyl borate Intermediate->Step3 Boronate Boronate ester intermediate Step3->Boronate Step4 Warm to RT Acidic workup (e.g., aq. HCl) Boronate->Step4 Product This compound Step4->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-5-chlorothiophene (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the lithiated species, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Quench the reaction by the slow addition of 1 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[18]

¹H NMR (400 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Broad singlet2HB(OH)₂
~7.4Singlet1HThiophene C-H at position 3

¹³C NMR (100 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)Assignment
~145C-B
~135C-H
~125C-Cl
~115C-Br

FT-IR (ATR):

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch of the boronic acid, likely hydrogen-bonded dimers
~1350B-O stretch
~1080B-C stretch
~700-800C-Cl and C-Br stretches

Mass Spectrometry (EI):

The mass spectrum would be expected to show a complex molecular ion peak due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks around m/z = 240, 242, and 244.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust and versatile method for forming C-C bonds.[7][19]

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R¹-Pd(II)-X L_n OA->PdII Trans Transmetalation PdII->Trans PdII_R1R2 R¹-Pd(II)-R² L_n Trans->PdII_R1R2 Boronate R²-B(OH)₃⁻ Boronate->Trans Base Base (e.g., K₂CO₃) Base->Boronate Activates BoronicAcid R²-B(OH)₂ BoronicAcid->Base RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with a Heteroaryl Halide

This protocol provides a robust starting point for the coupling of this compound with a heteroaryl halide, a common transformation in the synthesis of kinase inhibitors.

Reagents:

  • This compound (1.2 equiv)

  • Heteroaryl halide (e.g., a chloropyrimidine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Setup: To a Schlenk flask, add the heteroaryl halide, this compound, palladium catalyst, and base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 4,5-dihalo-substituted thiophene motif is of particular interest in the design of kinase inhibitors, especially those targeting Bruton's tyrosine kinase (BTK).[5][6][7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[5][7]

Many potent BTK inhibitors feature a central pyrimidine core linked to various aryl and heteroaryl moieties. This compound is an ideal building block for introducing a functionalized thiophene ring onto such scaffolds via Suzuki-Miyaura coupling. The remaining halogen (either bromine or chlorine, depending on the selectivity of the initial coupling) can then be used for subsequent diversification to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Pathway BoronicAcid This compound Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling Pyrimidine Halogenated Pyrimidine Core Pyrimidine->Coupling Intermediate Thiophene-Pyrimidine Intermediate Coupling->Intermediate Diversification Further Cross-Coupling or Functionalization Intermediate->Diversification FinalProduct Potent & Selective BTK Inhibitor Diversification->FinalProduct

Caption: Strategic use in the synthesis of potential BTK inhibitors.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it a powerful tool for the construction of complex, poly-substituted aromatic systems. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, its logical synthesis from readily available precursors and its clear potential for application in high-value areas such as kinase inhibitor development underscore its importance. As the demand for novel, highly functionalized heterocyclic compounds in drug discovery and materials science continues to grow, reagents such as this compound will undoubtedly play an increasingly critical role in enabling innovation.

References

Methodological & Application

Chemoselective Suzuki-Miyaura Coupling of (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a pivotal building block in the synthesis of complex heterocyclic compounds for pharmaceuticals and advanced materials. Its di-halogenated structure presents a unique opportunity for sequential, site-selective functionalization via the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed exploration of the reaction, focusing on the principles of chemoselectivity that allow for targeted coupling at the more reactive C-Br bond. We present a mechanistic overview, in-depth analysis of critical reaction parameters, a validated, step-by-step experimental protocol, and a troubleshooting guide for researchers in organic synthesis and drug development.

Introduction: The Strategic Advantage of Dihalogenated Thiophenes

Thiophene derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for constructing C-C bonds, prized for its mild conditions and broad functional group tolerance.[1][3][4]

The substrate, this compound, offers a distinct synthetic advantage. The differential reactivity of its carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions enables a chemoselective approach.[5][6] By carefully controlling reaction conditions, one can selectively couple a partner at the C-4 position (bromine) while leaving the C-5 position (chlorine) intact for subsequent transformations. This strategy minimizes protection-deprotection steps and provides an efficient pathway to highly substituted, unsymmetrical thiophenes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to optimizing reaction conditions. The generally accepted mechanism involves three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) intermediate. For this compound, this step is significantly faster for the weaker C-Br bond than the stronger C-Cl bond, forming the basis of chemoselectivity.[7]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition tm_intermediate R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination re_product R¹-R² (Coupled Product) tm_intermediate->re_product oa_reagent R¹-X (Aryl Halide) oa_reagent->oa_intermediate tm_reagent R²-B(OH)₂ (Boronic Acid) + Base tm_reagent->tm_intermediate

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing for Chemoselectivity: A Guide to Reaction Parameters

Achieving high yield and selectivity requires careful tuning of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of catalyst is paramount. The goal is to select a system active enough to cleave the C-Br bond efficiently at moderate temperatures without activating the more robust C-Cl bond.

  • Standard Catalysts: For many couplings, commercially available, air-stable palladium precursors combined with simple phosphine ligands are sufficient. Systems like Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are excellent starting points.[5][9]

  • Advanced Ligands: If the coupling partner is particularly challenging (e.g., sterically hindered or electron-poor), or if yields are low, using more sophisticated ligands can be beneficial. Bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can accelerate the reductive elimination step and improve catalyst stability.[8][10] However, be aware that highly active catalysts may reduce selectivity by promoting C-Cl activation.

The Critical Role of the Base

The base is not merely an additive; it is essential for the transmetalation step.[8][10][11] It activates the boronic acid to form a boronate complex, which is significantly more nucleophilic.

  • Common Choices: A survey of related heteroaromatic couplings points to the efficacy of inorganic bases.[11]

    • Potassium Carbonate (K₂CO₃): A reliable, cost-effective choice that works well in many systems.[5]

    • Potassium Phosphate (K₃PO₄): Often provides superior results for heteroaromatic substrates and can be particularly effective in preventing side reactions like protodeboronation.[6]

    • Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can accelerate reactions and succeed where weaker bases fail, though it is more expensive.[10]

  • Stoichiometry: Typically, 2-3 equivalents of the base are used to ensure complete activation and drive the reaction to completion.

Solvent Systems

The solvent must solubilize the organic reagents, the catalyst, and, to some extent, the activated boronate species. Two-phase systems are standard.

  • Aqueous Mixtures: The most common approach involves a mixture of an organic solvent with water. The water is necessary to dissolve the inorganic base.[10] Standard systems include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

  • Ratio: A typical ratio is 4:1 or 5:1 (organic solvent to water). Using minimal water can sometimes suppress dehalogenation side reactions.[9]

Temperature and Reaction Time

Temperature is the most direct lever for controlling selectivity.

  • For C-Br Coupling: Moderate temperatures, typically in the range of 80-100 °C , are sufficient to promote oxidative addition at the C-Br bond while leaving the C-Cl bond largely untouched.[5]

  • For C-Cl Coupling: Activating the C-Cl bond generally requires higher temperatures (≥110 °C) and often a more active catalyst system.[6]

  • Monitoring: Reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating, which can lead to side products or loss of selectivity.

Detailed Experimental Protocol: Selective Coupling at the C-4 Position

This protocol describes a general and reliable procedure for the chemoselective Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl halide.

Materials and Reagents
  • This compound (1.0 eq.)

  • Aryl/Heteroaryl Halide (e.g., 4-iodoanisole) (1.1 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed, Deionized)

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Data Presentation: Optimized Reaction Conditions
ParameterRecommended ConditionRationale & Notes
Boronic Acid This compound1.0 equivalent
Coupling Partner Aryl/Heteroaryl Halide (I, Br)1.1 - 1.2 equivalents
Catalyst System Pd(OAc)₂ (2 mol%) + PPh₃ (8 mol%)A robust system for C-Br activation. Pd(PPh₃)₄ (3-5 mol%) can be used directly.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents. K₃PO₄ is often superior for heteroaromatics.[6]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Ensure solvents are thoroughly degassed to prevent catalyst degradation.
Temperature 90 °COptimal for selective C-Br activation while preserving the C-Cl bond.[5]
Reaction Time 6 - 18 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reagent Setup Add solids (boronic acid, halide, base, catalyst, ligand) to a flame-dried Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/N₂ (3x). setup->inert solvents 3. Solvent Addition Add degassed Dioxane/H₂O via syringe. inert->solvents heat 4. Heating & Stirring Heat to 90 °C in an oil bath with vigorous stirring. solvents->heat monitor 5. Monitoring Check reaction progress by TLC or LC-MS. heat->monitor cool 6. Cooldown & Quench Cool to RT. Dilute with Ethyl Acetate and H₂O. monitor->cool extract 7. Extraction Separate layers. Extract aqueous phase. Wash combined organics with brine. cool->extract dry 8. Drying & Concentration Dry over MgSO₄, filter, and concentrate in vacuo. extract->dry purify 9. Purification Purify crude product via silica gel column chromatography. dry->purify

Figure 2. General experimental workflow for the chemoselective Suzuki coupling.
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In the same flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed, deionized water (2 mL). The mixture should be degassed for a further 10-15 minutes by bubbling argon through the solution.[5]

  • Reaction: Place the sealed flask into a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 6-18 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-5-chlorothiophen-2-yl)boronic acid product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; insufficient degassing (oxygen present); poor quality base or solvents.Use a fresh bottle of catalyst or a different precursor. Ensure thorough degassing. Use anhydrous grade solvents.
Protodeboronation Presence of excess water or acid; prolonged reaction time at high temperature.Minimize water in the solvent system.[9] Ensure the reaction is not run longer than necessary. Consider a stronger, non-hydroxide base like K₃PO₄.
Homocoupling Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing technique (freeze-pump-thaw cycles are highly effective).
Loss of Selectivity Temperature is too high; catalyst system is too active for selective C-Br coupling.Reduce the reaction temperature to 80-85 °C. Revert to a less active catalyst system (e.g., Pd(PPh₃)₄ if using a more active one).
Incomplete Reaction Poor solubility of reagents; insufficient base.Try a different solvent system (e.g., Toluene/H₂O). Increase base stoichiometry to 3.0 equivalents.

References

Palladium catalysts for coupling with (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Thiophenes in Modern Chemistry

Substituted thiophene rings are privileged scaffolds in medicinal chemistry and materials science. As bioisosteres of phenyl rings, they are integral to a multitude of FDA-approved drugs, influencing molecular properties from metabolic stability to biological activity.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the precise construction of complex biaryl and heteroaryl systems.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, present robust, step-by-step protocols, and offer expert insights into catalyst selection and reaction optimization to navigate the unique challenges presented by this multifunctional substrate. The presence of bromo and chloro substituents on the thiophene ring, in addition to the boronic acid, requires careful selection of catalytic systems to achieve high selectivity and yield.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5][6]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[5][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Transmetalation Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination ArX Ar-X Boronic R-B(OH)₂ + Base Regen

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application & Protocols: Coupling with this compound

The primary challenge with this substrate is achieving selective coupling at the boronic acid position without significant side reactions at the C-Br or C-Cl bonds. The reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl.[5] This inherent difference allows for a window of selectivity where coupling at the boronic acid with an aryl bromide partner can be achieved preferentially.

Part 1: Catalyst and Reagent Selection

The choice of catalyst, ligand, base, and solvent is critical for success. Modern catalyst systems often outperform traditional ones like Pd(PPh₃)₄, especially for challenging substrates.

  • Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources (or Pd(II) precursors that are reduced in situ).[5] Pre-formed catalysts like Pd(dppf)Cl₂ are also highly reliable.[4][9]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10]

    • SPhos (Buchwald Ligand): Excellent for heteroaryl couplings and generally provides high yields.[1]

    • XPhos (Buchwald Ligand): Another highly active and versatile ligand, often effective when others fail.[11]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust and widely used ligand, particularly in the form of Pd(dppf)Cl₂.[9]

  • Base: An aqueous solution of a moderate base is required to form the reactive boronate species.

    • K₃PO₄ (Potassium Phosphate): Often provides superior results, especially with sensitive substrates.[12][13]

    • K₂CO₃ (Potassium Carbonate): A common, effective, and economical choice.[14][15]

  • Solvent System: A mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.

    • 1,4-Dioxane/H₂O or Toluene/H₂O: Classic solvent systems that work well for a broad range of substrates.[12][14]

    • DME (Dimethoxyethane): A good alternative, often used with Pd(dppf)Cl₂.[4]

Part 2: Recommended Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide (Ar-Br).

Workflow A 1. Reagent Preparation (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C 3. Solvent & Catalyst Addition (Degassed Solvents, Pd Catalyst, Ligand) B->C D 4. Reaction (Heat to 80-100 °C, Monitor by TLC/LC-MS) C->D E 5. Workup & Extraction (Cool, Quench, Separate Layers) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G Product F->G

Figure 2. A typical experimental workflow for the Suzuki coupling reaction.[1]

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).[12]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[16][17] Oxygen can oxidize and deactivate the catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos). Via syringe, add the degassed 1,4-dioxane, followed by the degassed water. It is crucial to degas solvents (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1][4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Data Presentation: Comparative Catalyst Performance

The selection of the catalyst system can dramatically influence the outcome. The following table summarizes typical performance characteristics for relevant catalyst systems in heteroaryl Suzuki couplings.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical YieldsKey Advantages
Pd(OAc)₂ / SPhos 1-3K₃PO₄Dioxane/H₂O80-1002-12High to ExcellentBroad substrate scope, highly active for heteroaryls.[1]
Pd(dppf)Cl₂ 2-5K₂CO₃DME802-6Good to HighAir-stable, reliable, easy to handle.[4][9]
Pd(PPh₃)₄ 3-5K₂CO₃Toluene/H₂O90-11012-24Moderate to GoodClassic catalyst, readily available, good for simple substrates.[12][15]
Pd₂(dba)₃ / XPhos 1-2K₃PO₄Toluene/H₂O80-1001-8High to ExcellentExtremely active, useful for difficult couplings and aryl chlorides.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Reaction Stalls / Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor solubility of reagents.4. Ineffective base.1. Ensure a robust inert atmosphere; add a small amount of fresh catalyst.2. Use freshly degassed solvents.3. Try a different solvent system (e.g., DME, Toluene).4. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[16]
Reaction Mixture Turns Black Palladium black precipitation, indicating catalyst decomposition.1. Use a more robust ligand (e.g., Buchwald-type ligands like SPhos).2. Ensure strict anaerobic conditions.3. Lower the reaction temperature if possible.
Protodeboronation of Boronic Acid The C-B(OH)₂ bond is cleaved and replaced with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids at high temperatures or with excess water.[11][18]1. Use the boronic acid promptly after weighing.2. Use a boronic ester (e.g., pinacol ester) for increased stability.[18]3. Minimize reaction time and temperature.4. Reduce the amount of water in the solvent system.[14]
Homo-coupling of Boronic Acid Two molecules of the boronic acid couple to form a dimer.1. Ensure a strict inert atmosphere, as oxygen can promote this side reaction.2. Use a slight excess of the boronic acid (1.1-1.2 equiv) but avoid a large excess.

References

The Strategic Application of (4-Bromo-5-chlorothiophen-2-yl)boronic acid in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for High-Performance Organic Semiconductors

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a pivotal organoboron compound that has emerged as a critical building block in the synthesis of high-performance organic semiconducting materials. Its unique halogenated thiophene structure offers multiple reaction sites for the construction of conjugated polymers and small molecules with tailored electronic properties. This versatile intermediate is particularly instrumental in the development of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of both bromine and chlorine atoms allows for selective and sequential cross-coupling reactions, enabling the precise engineering of molecular architecture and, consequently, the optoelectronic characteristics of the final materials. This document serves as a comprehensive guide for researchers, materials scientists, and professionals in drug development, detailing the applications and experimental protocols involving this compound in the realm of organic electronics.

Core Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and conjugated polymer systems[1][2]. The reaction involves the coupling of an organoboron species (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R1-R2 R1-R2 (Coupled Product) Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the carbon-halogen bond in the Suzuki coupling follows the order I > Br > Cl. This differential reactivity is a key feature of this compound, allowing for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent functionalization.

Application in Organic Field-Effect Transistors (OFETs)

In the design of p-type organic semiconductors for OFETs, polythiophenes and their derivatives are widely explored due to their excellent charge transport properties and environmental stability. The introduction of electron-withdrawing halogen atoms onto the thiophene backbone can lower the HOMO energy level of the resulting polymer, leading to improved air stability and higher hole mobility.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer for OFETs

This protocol describes the synthesis of a copolymer of this compound with a suitable electron-donating comonomer, for instance, a distannylated bithiophene derivative, via Suzuki polymerization.

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and anhydrous DMF (5 mL).

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes.

  • In a separate glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

  • Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and chloroform. The final polymer is recovered from the chloroform fraction.

  • Dry the polymer under vacuum at 40°C overnight.

Characterization:

The resulting polymer should be characterized by:

  • ¹H NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the optical bandgap.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

Property Expected Range
Mn (kDa)10 - 50
PDI1.5 - 3.0
Optical Bandgap (eV)1.8 - 2.2
HOMO Level (eV)-5.0 to -5.5

OFET Fabrication and Performance:

The synthesized polymer can be used to fabricate bottom-gate, top-contact OFETs by spin-coating a solution of the polymer onto a Si/SiO₂ substrate. Gold source and drain electrodes can be thermally evaporated on top of the polymer film. The device performance is then characterized to determine the hole mobility (µh), on/off current ratio, and threshold voltage (Vth). Polymers based on similar halogenated thiophenes have demonstrated hole mobilities in the range of 0.01 to 1 cm²/Vs.

OFET_Fabrication cluster_0 OFET Device Structure Source Source (Au) Semiconductor Polymer Semiconductor Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (Si) Dielectric->Gate

Caption: Schematic of a bottom-gate, top-contact OFET device.

Application in Organic Photovoltaics (OPVs)

In OPVs, this compound is a valuable monomer for the synthesis of donor-acceptor (D-A) copolymers. The electron-deficient nature of the halogenated thiophene unit can be paired with an electron-rich "donor" unit to create a polymer with a low bandgap, which is desirable for absorbing a broader range of the solar spectrum.

Protocol 2: Synthesis of a D-A Copolymer for OPV Applications

This protocol details the synthesis of a D-A copolymer using this compound as the acceptor precursor and a benzodithiophene (BDT)-based donor monomer.

Materials:

  • This compound

  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (distannylated)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Aliquat 336 (phase transfer catalyst)

Procedure:

  • To a three-necked flask, add the distannylated BDT monomer (1.0 mmol), this compound (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (10 mL).

  • Add a few drops of Aliquat 336 as a phase transfer catalyst.

  • Thoroughly degas the mixture by purging with argon for 30 minutes.

  • Heat the reaction to 100°C and stir vigorously for 72 hours under an argon atmosphere.

  • After cooling, separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the polymer in methanol, filter, and purify by Soxhlet extraction as described in Protocol 1.

OPV Device Fabrication and Performance:

The synthesized D-A copolymer is then blended with a fullerene acceptor, such as PC₇₁BM, to form the active layer of a bulk heterojunction (BHJ) solar cell. The active layer is spin-coated onto an ITO-coated glass substrate with a PEDOT:PSS hole transport layer. A low work function metal, such as calcium or aluminum, is then deposited as the top electrode.

Parameter Typical Values for Thiophene-based D-A Copolymers
Open-Circuit Voltage (Voc) (V)0.6 - 0.9
Short-Circuit Current (Jsc) (mA/cm²)10 - 20
Fill Factor (FF) (%)60 - 75
Power Conversion Efficiency (PCE) (%)5 - 10+

The introduction of chlorine and bromine atoms can fine-tune the energy levels of the polymer, potentially leading to a higher Voc and improved device performance[3].

Application in Organic Light-Emitting Diodes (OLEDs)

For OLED applications, this compound can be used to synthesize host materials or emissive polymers. The wide bandgap of some thiophene-based polymers makes them suitable as host materials for phosphorescent emitters. By copolymerizing with other aromatic units, the emission color of the resulting polymer can be tuned across the visible spectrum.

Protocol 3: Synthesis of a Blue-Emitting Copolymer for OLEDs

This protocol outlines the synthesis of a copolymer of this compound with a fluorene-based monomer, which is known to be a building block for blue-emitting polymers.

Materials:

  • This compound

  • 2,7-dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (4:1)

Procedure:

  • In a microwave vial, combine this compound (1.1 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add a solution of K₃PO₄ (3.0 mmol) in water (2 mL) and toluene (8 mL).

  • Seal the vial and heat in a microwave reactor at 120°C for 2 hours.

  • After cooling, dilute the reaction mixture with toluene and wash with water.

  • Precipitate the polymer in methanol and purify by reprecipitation from a chloroform/methanol system.

  • Dry the resulting polymer under vacuum.

OLED Device Fabrication:

A simple single-layer OLED can be fabricated by spin-coating a solution of the synthesized polymer onto an ITO/PEDOT:PSS substrate, followed by the thermal evaporation of a Ca/Al cathode. The electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device are then measured.

OLED_Device cluster_1 OLED Device Structure Cathode Cathode (Ca/Al) Emissive_Layer Emissive Polymer Layer Cathode->Emissive_Layer HTL Hole Transport Layer (PEDOT:PSS) Emissive_Layer->HTL Anode Anode (ITO) HTL->Anode Substrate Substrate (Glass) Anode->Substrate

Caption: Schematic of a single-layer OLED device.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. The differential reactivity of its halogen substituents provides a powerful tool for the controlled synthesis of complex conjugated polymers. The protocols outlined in this document provide a foundation for the application of this compound in the development of high-performance OFETs, OPVs, and OLEDs. Future research will likely focus on leveraging the unique properties of this monomer to create even more sophisticated and efficient organic electronic devices. The continued exploration of novel comonomers and polymerization techniques will undoubtedly unlock the full potential of this compound in this exciting field.

References

The Strategic Application of (4-Bromo-5-chlorothiophen-2-yl)boronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Substituted Thiophenes in Medicinal Chemistry

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive bioisostere for phenyl rings and other aromatic systems. The strategic functionalization of the thiophene core allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. (4-Bromo-5-chlorothiophen-2-yl)boronic acid has emerged as a key building block for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors for the treatment of inflammatory diseases and cancer.[2][3]

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of p38α mitogen-activated protein kinase (MAPK) inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the biological significance of the resulting compounds.

The Significance of p38α MAPK Inhibition in Inflammatory Diseases

The p38 MAP kinase pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines.[4] Of the four p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and plays a crucial role in the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1beta (IL-1β).[5] Dysregulation of the p38α pathway is a hallmark of many inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[6] Consequently, the development of potent and selective p38α inhibitors has been a major focus of drug discovery efforts.[7]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines Upstream Kinases Upstream Kinases Inflammatory Cytokines->Upstream Kinases Cellular Stress Cellular Stress Cellular Stress->Upstream Kinases p38_alpha p38α MAPK Upstream Kinases->p38_alpha Phosphorylation Downstream Substrates Downstream Substrates p38_alpha->Downstream Substrates Phosphorylation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates->Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production\n(TNFα, IL-1β) Pro-inflammatory Cytokine Production (TNFα, IL-1β) AMG_548 AMG-548 (p38α Inhibitor) AMG_548->p38_alpha Inhibition

This compound in the Synthesis of p38α Inhibitors: The Case of AMG-548

A prominent example of the application of a substituted thiophene boronic acid in the development of p38α inhibitors is the preclinical candidate AMG-548.[8][9] AMG-548 is a potent and selective, orally bioavailable small molecule inhibitor of p38α.[4][10] While the precise structure of AMG-548 is not publicly disclosed, its synthesis is understood to involve the coupling of a functionalized thiophene moiety with a core heterocyclic structure, a common strategy in the design of kinase inhibitors. The this compound serves as a critical synthon for introducing the di-halogenated thiophene ring, which is crucial for achieving high potency and selectivity.

The bromine and chlorine substituents on the thiophene ring play a key role in modulating the electronic properties of the ring and provide vectors for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies.

Biochemical and Cellular Activity of a Representative p38α Inhibitor (AMG-548)

The following table summarizes the inhibitory activity of AMG-548 against p38 isoforms and its effect on cytokine production.

Target/Assay IC₅₀ / Kᵢ Reference
p38αKᵢ = 0.5 nM[10]
p38βKᵢ = 3.6 nM[4]
p38γKᵢ = 2600 nM[4]
p38δKᵢ = 4100 nM[4]
LPS-stimulated TNFα release (human whole blood)IC₅₀ = 3 nM[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with a Pyrimidine Derivative

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[11] This reaction is fundamental to the synthesis of a wide array of kinase inhibitors.[12]

suzuki_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0-3.0 equiv) - Palladium Catalyst (1-5 mol%) Solvent Add Degassed Solvent(s) Reagents->Solvent Inert_Atmosphere Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Materials and Reagents
  • This compound (1.2 equivalents)

  • Substituted Bromo-pyrimidine (e.g., 2-amino-5-bromopyrimidine) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-pyrimidine (1.0 equiv.), this compound (1.2 equiv.), sodium carbonate (2.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of argon or nitrogen for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of complex molecular architectures with desirable pharmacological properties. The successful development of preclinical candidates like AMG-548 underscores the importance of such substituted thiophene derivatives in the ongoing quest for novel therapeutics for inflammatory diseases and other indications. The protocols and information presented in this guide are intended to provide researchers with a solid foundation for the utilization of this important synthetic tool in their drug discovery programs.

References

Synthesis of Bioactive Molecules with (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Dihalogenated Thiophenes in Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive building block for the synthesis of novel therapeutic agents.[1][2] Dihalogenated thiophenes, such as those derived from (4-Bromo-5-chlorothiophen-2-yl)boronic acid, offer medicinal chemists a powerful tool for creating molecular diversity through regioselective cross-coupling reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for sequential, site-selective functionalization, enabling the construction of complex, trisubstituted thiophene derivatives.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules. We will delve into the foundational Suzuki-Miyaura cross-coupling reaction, explore strategies for optimizing reaction conditions for this specific substrate, and present a detailed protocol for the synthesis of a key intermediate for a class of potent kinase inhibitors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[7][8] This reaction is particularly valuable for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8][9][10]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle

Key Considerations for this compound

The presence of two different halogen atoms on the thiophene ring of this compound introduces both a challenge and an opportunity: regioselectivity. The carbon-bromine bond is generally more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond.[4] This difference in reactivity can be exploited to achieve selective coupling at the 4-position, leaving the chlorine atom at the 5-position available for subsequent transformations.

However, several factors can influence the success and selectivity of the coupling reaction:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can enhance the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[11] For heteroaryl substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have also shown great utility.[7]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid.[1] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[1][12] The solvent system often consists of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase to dissolve the inorganic base.[12] The choice of solvent can also impact the solubility of the reactants and catalyst, thereby affecting the reaction rate and yield.[12]

  • Protodeboronation: A common side reaction with heteroaryl boronic acids, especially those that are electron-deficient, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[11] This can be minimized by using carefully deoxygenated solvents, an inert atmosphere, and by optimizing the reaction temperature and time. In some cases, using the corresponding boronic ester (e.g., a pinacol ester) can increase stability and reduce protodeboronation.[11]

Application Example: Synthesis of a Thieno[3,2-c]pyrazole Core for Kinase Inhibitors

Thieno[3,2-c]pyrazole derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors, including inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's.[13] A key intermediate in the synthesis of these inhibitors is 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine. While not a direct coupling product of this compound, its synthesis highlights a strategic application of a dihalogenated thiophene precursor. A plausible synthetic route could involve the regioselective functionalization of a 2,4-dibromo-5-chlorothiophene derivative.

Here, we present a general protocol for a regioselective Suzuki-Miyaura coupling on a dihalogenated thiophene, which is a foundational step in building such complex bioactive molecules. This protocol is based on established methods for the selective coupling of polyhalogenated heterocycles.[7][14]

Protocol: Regioselective Suzuki-Miyaura Coupling of a Dihalogenated Thiophene

This protocol describes a general procedure for the selective coupling at the more reactive bromine-substituted position of a dihalogenated thiophene with an arylboronic acid.

Materials:

  • Dihalogenated thiophene (e.g., 2,4-dibromo-5-chlorothiophene) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dihalogenated thiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental_Workflow

Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of typical reaction parameters and their impact on the yield of Suzuki-Miyaura couplings involving halogenated thiophenes. These are illustrative and should be optimized for each specific substrate combination.

Parameter Variation General Outcome & Rationale Reference(s)
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandPd(dppf)Cl₂ and Pd(OAc)₂ with bulky, electron-rich phosphine ligands often provide higher yields for challenging substrates compared to Pd(PPh₃)₄.[7][15]
Ligand PPh₃, dppf, SPhos, XPhosBulky, electron-rich ligands (SPhos, XPhos) accelerate oxidative addition and can improve yields, especially with aryl chlorides.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Stronger bases like K₃PO₄ and Cs₂CO₃ can be more effective, particularly with less reactive boronic acids.[1][12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe choice of solvent affects solubility and reaction rates. Aqueous mixtures are common for dissolving inorganic bases.[12]
Temperature 80 - 120 °CHigher temperatures generally increase reaction rates but can also promote side reactions like protodeboronation.[7]

Conclusion and Future Outlook

This compound and related dihalogenated thiophenes are valuable and versatile building blocks for the synthesis of bioactive molecules. The ability to perform regioselective Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics, particularly in the area of kinase inhibitors. A thorough understanding of the reaction mechanism and careful optimization of the catalyst, ligand, base, and solvent system are paramount to achieving high yields and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ these powerful synthetic tools in their drug discovery endeavors. Future work in this area will likely focus on the development of even more efficient and selective catalyst systems that can operate under milder conditions and with a broader range of functional groups.

References

Application Note: A Guide to Regioselective C-C Coupling of Substituted Thiophene Boronic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of strategies for achieving regioselective carbon-carbon bond formation on the thiophene scaffold. Thiophene moieties are critical components in pharmaceuticals, organic electronics, and advanced materials, making the precise control of their functionalization a paramount objective in modern synthesis.[1][2] We will explore the two primary methodologies: the classic Suzuki-Miyaura cross-coupling of pre-functionalized thiophenes and the increasingly prevalent direct C-H arylation. This document delves into the mechanistic underpinnings that govern regioselectivity and presents detailed, field-proven protocols to empower scientists in their synthetic endeavors.

Introduction: The Challenge of Thiophene Regioselectivity

The thiophene ring possesses two chemically distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are inherently more acidic and electronically activated, making them the default sites for many electrophilic substitution and metal-catalyzed reactions.[3] The primary challenge, therefore, is to override this natural preference to selectively functionalize the β-positions or to differentiate between the C2 and C5 positions on an unsymmetrically substituted ring.

Achieving this control is crucial as the exact substitution pattern on the thiophene ring profoundly influences the electronic, optical, and biological properties of the final molecule. This guide will dissect the causal factors behind experimental choices, offering a robust framework for reaction design.

Mechanistic Foundations: Suzuki-Miyaura vs. Direct C-H Arylation

Understanding the catalytic cycles of the two dominant coupling strategies is fundamental to controlling their outcomes. While both typically employ a palladium catalyst, the initial activation step dictates the regiochemical result.

  • Suzuki-Miyaura Coupling: This reaction relies on a pre-functionalized (typically halogenated) thiophene. The regioselectivity is therefore "locked in" by the position of the halide on the starting material. The cycle proceeds via oxidative addition of the palladium catalyst into the carbon-halogen bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond.[1][4]

  • Direct C-H Arylation (DCHA): This more atom-economical approach avoids the need for pre-functionalization by activating a C-H bond directly.[5] The regioselectivity is determined kinetically during the C-H activation step. The most widely accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the catalyst coordinates to the thiophene and a base assists in cleaving the C-H bond.[6] Alternative pathways, such as a Heck-type mechanism, have been implicated in achieving challenging β-arylations.[3]

G cluster_0 Suzuki-Miyaura Pathway cluster_1 Direct C-H Arylation (CMD Pathway) A0 Pd(0)Ln A1 Oxidative Addition A0->A1 Ar-X A2 Ar-Pd(II)-X Ln A1->A2 A3 Transmetalation A2->A3 Ar'-B(OR)2 + Base A4 Ar-Pd(II)-Ar' Ln A3->A4 A5 Reductive Elimination A4->A5 A5->A0 Ar-Ar' B0 Pd(X)Ln B1 C-H Activation (CMD) B0->B1 Ar-H + Base B2 Ar-Pd(II) Ln B1->B2 B3 Reductive Elimination B2->B3 Ar'-X B4 Pd(0)Ln B3->B4 Ar-Ar' B4->B0 Re-oxidation B5 Oxidative Addition B4->B5 Ar'-X

Fig. 1: Simplified catalytic cycles for Suzuki-Miyaura and Direct C-H Arylation.

Mastering Regioselectivity: Key Synthetic Strategies

Strategy 1: The Pre-functionalization Approach (Suzuki-Miyaura)

The most straightforward method to ensure regioselectivity is to begin with a thiophene that is already halogenated at the desired position. The differential reactivity of halogens (I > Br > Cl) can be exploited for sequential couplings on poly-halogenated thiophenes.

Table 1: Examples of Regioselective Suzuki-Miyaura Couplings

Starting ThiopheneCoupling PartnerCatalyst SystemRegioselectivityTypical YieldReference
2-Bromo-5-(bromomethyl)thiopheneAryl Boronic AcidsPd(PPh₃)₄, K₃PO₄C2-Arylation70-95%[1]
4,5-Dibromothiophene-2-carboxaldehydeAryl Boronic Acid 1, then Aryl Boronic Acid 2Pd(PPh₃)₄, K₂CO₃C5, then C4Good[7]
3-BromothiopheneAryl Boronic AcidsPd(dppf)Cl₂C3-ArylationModerate-Good[8]
Strategy 2: Direct C-H Arylation Control

Controlling regioselectivity in DCHA requires overcoming the intrinsic α-reactivity. This is achieved by manipulating steric, electronic, and catalytic parameters.

  • Steric Hindrance: Placing a bulky substituent at the C3 position can effectively block the more reactive C2 position, forcing the arylation to occur at the C5 position. This strategy is highly effective for synthesizing 2,5-diarylthiophenes from 3-substituted precursors.[5]

  • Directing Groups: A coordinating group (e.g., pyridyl, amide) installed on the thiophene can chelate to the palladium catalyst, delivering it to a specific, often adjacent, C-H bond. This is a powerful method for achieving otherwise difficult C3-arylations on 2-substituted thiophenes.[9] Some directing groups are designed to be pH-sensitive, allowing them to be switched "on" or "off" to access different regioisomers from a common precursor.[10]

  • Ligand and Additive Effects: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can favor the sterically less accessible β-position.[6] In a seminal report, Itami and coworkers demonstrated that a P[OCH(CF₃)₂]₃ ligand was essential for selective β-arylation, likely proceeding through a Heck-type pathway.[3] Conversely, phosphine-free systems or those with bidentate nitrogen ligands often favor the α-position.[11][12] Additives like silver salts can also switch the dominant mechanism, enabling α-arylation even at low temperatures.[13]

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described steps, particularly regarding inert atmosphere and reagent quality, is crucial for reproducibility.

Protocol 1: Regioselective C2-Arylation via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, demonstrating the reliability of the pre-functionalization approach.[1]

G cluster_workflow Protocol 1: Suzuki-Miyaura Workflow A 1. Assemble Glassware (Schlenk flask, condenser) B 2. Add Reagents - 2-Bromo-5-(bromomethyl)thiophene - Aryl boronic acid (1.1 eq) - Pd(PPh3)4 (2.5 mol%) - K3PO4 (2 eq) A->B C 3. Purge & Add Solvents - Evacuate/backfill with N2 (3x) - Add degassed 1,4-dioxane/H2O (4:1) B->C D 4. Reaction - Heat to 90 °C - Stir for 12 hours C->D E 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O, brine D->E F 6. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography (Silica) E->F

Fig. 2: Experimental workflow for a regioselective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq), the desired aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.025 eq), and K₃PO₄ (2.0 eq).

  • Inerting: Seal the flask and condenser, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-(bromomethyl)thiophene.

Protocol 2: α-Selective Direct C-H Arylation of Thiophene

This protocol utilizes a phosphine-free, low-loading palladium catalyst system for the efficient and selective C2-arylation of unsubstituted thiophene.[11][14]

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine the aryl bromide (1.0 eq), Pd(OAc)₂ (0.002 eq, 0.2 mol%), and KOAc (2.0 eq).

  • Reagent Addition: Add thiophene (5-8 eq, serving as both reactant and solvent) followed by N,N-dimethylacetamide (DMAc) as a co-solvent.

  • Reaction: Seal the vial tightly and place it in a preheated heating block at 130-150 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield the 2-arylthiophene product. The large excess of thiophene can often be removed during concentration.

Protocol 3: Challenging β-Selective Direct C-H Arylation of Thiophene

This advanced protocol requires a specific catalyst system to override the intrinsic α-selectivity and functionalize the C3/C4 position.[3]

Step-by-Step Methodology:

  • Catalyst Preparation (Precaution): The ligand, P[OCH(CF₃)₂]₃, is sensitive. The catalyst system should be prepared in a glovebox or under a strictly inert atmosphere.

  • Setup: In a glovebox, add PdCl₂ (0.05 eq) and P[OCH(CF₃)₂]₃ (0.10 eq) to a vial. Add the aryl iodide (1.0 eq), the thiophene substrate (2.0 eq), and Ag₂CO₃ (2.0 eq).

  • Solvent and Reaction: Add dry 1,2-dichloroethane (DCE) as the solvent. Seal the vial, remove from the glovebox, and heat to 100 °C for 24 hours.

  • Workup and Purification: After cooling, the workup and purification follow the procedure outlined in Protocol 2. Careful analysis by ¹H NMR and GC-MS is required to confirm the regiochemical outcome (α vs. β substitution).

Summary and Outlook

The regioselective coupling of substituted thiophenes is a mature yet evolving field. The Suzuki-Miyaura reaction remains the most robust and predictable method, where selectivity is pre-determined by the synthesis of the halo-thiophene starting material.[7][8] However, direct C-H arylation offers a more elegant and atom-economical alternative, with regioselectivity now being controllably tuned through the rational selection of ligands, directing groups, and reaction conditions.[3][5][10] The development of room-temperature and base-free protocols continues to push the boundaries of what is possible, enabling the synthesis of ever-more complex and functional thiophene-based molecules for next-generation applications.[13][15]

References

Application Note: One-Pot Sequential Suzuki-Miyaura Cross-Coupling Using (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for a one-pot, sequential Suzuki-Miyaura cross-coupling reaction utilizing (4-Bromo-5-chlorothiophen-2-yl)boronic acid. This method leverages the differential reactivity of the C-Br and C-Cl bonds to achieve selective, stepwise arylation in a single reaction vessel, thereby streamlining the synthesis of complex, unsymmetrically substituted thiophene derivatives.[1][2] Such strategies offer significant advantages in efficiency, resource management, and waste reduction, making them highly valuable in pharmaceutical research and drug development.[3][4][5] This document outlines the scientific rationale, a step-by-step experimental protocol, and key insights for troubleshooting and optimization.

Introduction: The Strategic Advantage of One-Pot Synthesis

In modern synthetic chemistry, particularly within the pharmaceutical industry, efficiency is paramount. One-pot synthesis, where a reactant undergoes multiple, sequential transformations in a single reactor, embodies this principle.[5][6] This approach circumvents the need for isolating and purifying intermediates, which dramatically reduces reaction time, solvent waste, and material loss, ultimately leading to higher overall yields and a more sustainable process.[3][7]

This compound is a uniquely valuable building block for this strategy. The thiophene core is a prevalent scaffold in many biologically active molecules. The presence of two different halogen atoms at the 4- and 5-positions allows for a regioselective, sequential cross-coupling strategy, enabling the rapid construction of molecular diversity from a single starting material.

Scientific Principles and Rationale

The success of this one-pot protocol hinges on the predictable and controllable reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the context of the palladium-catalyzed Suzuki-Miyaura reaction.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[8] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) intermediate. This is typically the rate-determining step.[8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Causality of Selective Coupling: Exploiting Bond Reactivity

The oxidative addition step is highly sensitive to the nature of the carbon-halogen bond. The relative reactivity follows the order C-I > C-Br > C-Cl.[9] The C-Br bond is significantly weaker and more readily undergoes oxidative addition with Pd(0) under milder conditions compared to the much stronger and less reactive C-Cl bond.[9][10]

This protocol exploits this inherent difference. By carefully controlling the reaction conditions—specifically temperature and catalyst system—we can selectively cleave the C-Br bond for the first coupling reaction while leaving the C-Cl bond intact. Subsequently, by increasing the reaction temperature, we can drive the oxidative addition at the more robust C-Cl position for the second coupling, all within the same reaction vessel.[1]

G cluster_start Starting Material cluster_step1 Step 1: First Coupling (C-Br Arylation) cluster_step2 Step 2: Second Coupling (C-Cl Arylation) start This compound intermediate Intermediate: (4-Aryl-5-chlorothiophen-2-yl)boronic acid start->intermediate Selective Suzuki Coupling @ C-Br position reagent1 Aryl Boronic Acid (Ar¹-B(OH)₂) Pd Catalyst, Base Mild Conditions (~80°C) final_product Final Product: Unsymmetrical Diaryl Thiophene intermediate->final_product Second Suzuki Coupling @ C-Cl position (in the same pot) reagent2 Aryl Boronic Acid (Ar²-B(OH)₂) Higher Temperature (~110°C)

Detailed Experimental Protocol

This protocol describes a representative one-pot sequential coupling. Researchers should optimize conditions based on the specific boronic acids used.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl Boronic Acid 1 (Ar¹-B(OH)₂) (1.1 equiv)

  • Aryl Boronic Acid 2 (Ar²-B(OH)₂) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) , finely powdered (3.0 equiv for each step)

  • 1,4-Dioxane , anhydrous

  • Water , degassed

  • Inert Gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or reaction vial suitable for heating under an inert atmosphere

  • Magnetic stirrer and heat block or oil bath

  • Condenser

  • Standard glassware for work-up and purification

  • Inert atmosphere manifold (Schlenk line)

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and pyrophoric. Handle with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Step 1: First Suzuki Coupling (C-Br Arylation)

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Aryl Boronic Acid 1 (1.1 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11][12]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the starting boronic acid.

  • Reaction: Place the flask in a preheated oil bath at 80-90°C . Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS to confirm the completion of the first coupling. The intermediate product, (4-Aryl-5-chlorothiophen-2-yl)boronic acid, should be the major component. Do not stop or work up the reaction.

Step 2: Second Suzuki Coupling (C-Cl Arylation)

  • Addition of Reagents: Once the first step is complete, cool the reaction mixture briefly to ~50-60°C. Under a positive flow of inert gas, add the second Aryl Boronic Acid 2 (1.2 equiv) and another portion of K₃PO₄ (3.0 equiv) to the flask.

  • Reaction: Reseal the flask, ensure the inert atmosphere is maintained, and increase the oil bath temperature to 110°C .

  • Monitoring: Continue to stir vigorously and monitor the reaction for the formation of the final diarylated product (typically 8-16 hours).

Step 3: Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure diaryl thiophene product.

Representative Data

The following table provides expected outcomes for this one-pot procedure with various aryl boronic acids.

EntryAr¹-B(OH)₂ (Step 1)Ar²-B(OH)₂ (Step 2)Isolated Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid78
23-Tolylboronic acid4-Chlorophenylboronic acid72
3Thiophen-3-ylboronic acidPyridin-3-ylboronic acid65

Mechanistic Visualization & Troubleshooting

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OA_complex [label="[Ar¹-Pd(II)L₂(X)]", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_complex [label="[Ar¹-Pd(II)L₂(Ar²)]", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; Trans_label [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// External reagents Ar1X [label="Ar¹-X", shape=plaintext]; Ar2B [label="Ar²-B(OH)₂\n+ Base", shape=plaintext]; Ar1Ar2 [label="Ar¹-Ar²\n(Product)", shape=plaintext];

// Edges for the cycle Pd0 -> OA_complex [color="#4285F4"]; OA_complex -> Trans_complex [color="#EA4335"]; Trans_complex -> Pd0 [color="#34A853"];

// Edges for reagents and products Ar1X -> OA_label -> OA_complex [style=dotted, arrowhead=none]; Ar2B -> Trans_label -> Trans_complex [style=dotted, arrowhead=none]; Trans_complex -> RE_label -> Ar1Ar2 [style=dotted, arrowhead=none]; } Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Insights & Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Step 1 1. Inactive catalyst (oxygen exposure).2. Impure or wet reagents/solvents.3. Insufficient base.1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[11][12]2. Use fresh, anhydrous solvents and high-purity reagents.3. Use finely powdered K₃PO₄ and ensure vigorous stirring.
Reaction Stalls After Step 1 1. Catalyst decomposition at higher temperatures.2. Insufficiently reactive C-Cl bond.1. Use a robust ligand like XPhos or SPhos. Consider a more stable precatalyst (e.g., XPhos Pd G3).2. Ensure the temperature reaches at least 110°C. For very unreactive chlorides, a different ligand (e.g., a bulky N-heterocyclic carbene ligand) may be required.[13]
Formation of Side Products 1. Protodeboronation: Cleavage of the C-B bond by water.2. Homocoupling: Coupling of two boronic acid molecules.1. Minimize water in the reaction; use milder bases like KF or Cs₂CO₃ if protodeboronation is severe.[11][12]2. Caused by oxygen. Improve degassing procedures.[11][14]
Lack of Selectivity Reaction temperature in Step 1 is too high, leading to premature reaction at the C-Cl bond.Carefully control the temperature in the first step, keeping it below 90°C. Monitor closely to ensure full conversion before raising the temperature for the second step.

Conclusion

The one-pot, sequential Suzuki-Miyaura coupling of this compound is an elegant and highly efficient strategy for the synthesis of complex, unsymmetrically substituted thiophenes. By understanding and controlling the differential reactivity of the C-Br and C-Cl bonds, researchers can significantly shorten synthetic routes, reduce waste, and accelerate the discovery of novel chemical entities. This protocol provides a robust and reliable foundation for leveraging this powerful technique in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from (4-Bromo-5-chlorothiophen-2-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Bromo-5-chlorothiophen-2-yl)boronic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of reaction products derived from this versatile building block. Our focus is on providing practical, field-proven insights rooted in chemical principles to help you achieve high purity and yield in your synthetic endeavors.

Section 1: Understanding the Purification Challenge

This compound is a valuable reagent in modern organic synthesis, particularly for creating complex heterocyclic molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, the very reactivity that makes it useful also presents specific purification challenges. A successful purification strategy depends on understanding the potential impurities that can arise from the reaction.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: When using this compound, particularly in Suzuki-Miyaura couplings, your crude product is often contaminated with a mixture of starting materials, side-products, and catalyst residues. Identifying these is the first step toward a successful purification.

  • Residual Palladium Catalyst: Often precipitates as "palladium black," a finely divided, catalytically inactive form of palladium(0), which can make the crude product appear as a dark solid or oil.[3][4] Soluble palladium species may also persist.

  • Unreacted Boronic Acid: Excess boronic acid is common, as it is often used in slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Homocoupled Byproducts: The boronic acid can couple with itself to form 4,4'-dibromo-5,5'-dichloro-2,2'-bithiophene. This is a very common byproduct in Suzuki reactions and can be difficult to separate from the desired product due to similar structural properties.[4][5]

  • Protodeboronation Product: The C-B bond can be cleaved by water, especially under basic conditions, replacing the boronic acid group with a hydrogen atom.[1][6] This results in the formation of 4-bromo-5-chlorothiophene.

  • Inorganic Salts: The base used in the reaction (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and its byproducts will be present in the crude mixture.[7]

G cluster_reactants Starting Materials & Reagents cluster_products Crude Product Mixture Boronic_Acid This compound Desired_Product Desired Product (Ar-Thiophene) Boronic_Acid->Desired_Product Impurity_Boronic Unreacted Boronic Acid Boronic_Acid->Impurity_Boronic excess Impurity_Homo Homocoupled Bithiophene Boronic_Acid->Impurity_Homo self-couples Impurity_Proto Protodeboronation Product Boronic_Acid->Impurity_Proto hydrolysis Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Desired_Product catalyzes Impurity_Pd Residual Pd Catalyst Pd_Catalyst->Impurity_Pd residue Base Base (e.g., K2CO3) Base->Desired_Product activates Impurity_Salts Inorganic Salts Base->Impurity_Salts byproduct

Caption: Origin of common impurities in a Suzuki reaction.

Section 2: Troubleshooting and Purification Strategies (FAQs)

This section addresses the most frequent issues encountered during product isolation and purification.

Q2: My crude product is a black/dark brown solid or oil. How do I effectively remove the palladium catalyst?

A2: Removing palladium is a critical first step. A multi-stage approach is most effective.

  • Initial Filtration (for Palladium Black): The first and simplest step is to remove the insoluble palladium black. After the reaction is complete, cool the mixture to room temperature, dilute it with a suitable organic solvent (like ethyl acetate or DCM), and filter it through a pad of Celite® or a short plug of silica gel.[8][9] This will trap most of the precipitated metal.

  • Extractive Workup: Soluble palladium species can often be removed during a standard aqueous workup. Transfer the filtrate to a separatory funnel and wash with water and brine.[7]

  • Adsorbent/Scavenger Treatment: For pharmaceutical applications where very low ppm levels of palladium are required, further treatment is necessary.[10] After the initial workup, the organic solution containing the product can be stirred with a scavenger.

Scavenger TypeMechanismUse Case
Activated Carbon Adsorption of Pd species onto a high surface area support.General purpose, cost-effective for removing bulk residual Pd.
Thiol-functionalized Silica Covalent binding (chelation) of palladium.Highly effective for achieving very low Pd levels (<10 ppm).[10]
Scavenger Resins (e.g., MP-TMT) Chelation via functional groups on a polymer support.Effective but can be more expensive; useful for final polishing steps.[8]

A patent for a Suzuki coupling process describes a method involving acidifying the reaction mixture to neutralize the base, which can aid in separating the product from catalyst complexes before further purification.[11]

Q3: How can I remove unreacted this compound from my product?

A3: Boronic acids are acidic (pKa typically 4-10) and this property can be exploited for their removal.[12]

  • Basic Wash: During the aqueous workup, wash the organic layer with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃).[13] This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.

    • Causality: The boronic acid (R-B(OH)₂) reacts with the base (e.g., NaOH) to form a salt (R-B(OH)₃⁻ Na⁺), which is significantly more polar and thus water-soluble.

  • Chromatography: If the product is non-polar, the more polar boronic acid can often be easily separated by silica gel chromatography. However, a basic wash is typically more efficient and economical.

Q4: Column chromatography is not separating my desired product from a key impurity. What are my next steps?

A4: This is a common problem, often caused by the homocoupled byproduct, which may have a very similar polarity (Rf value) to your desired product.

  • Confirm the Impurity's Identity: Before optimizing, use LC-MS or ¹H NMR on the crude mixture to confirm the identity of the co-eluting impurity. Knowing its structure is key to designing a separation strategy.

  • Optimize Chromatography Conditions: Do not give up on chromatography immediately.

    • Try Different Solvent Systems: If you are using a standard Hexane/Ethyl Acetate gradient, switch to a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separate compounds based on different interaction mechanisms.

  • Attempt Recrystallization: If your product is a solid, recrystallization is one of the most powerful purification techniques for removing closely related impurities. The key is finding a suitable solvent or solvent pair where the desired product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

  • Consider a Chemical Modification: In difficult cases, you could temporarily convert your product to a derivative (e.g., an ester or a silyl ether if it has a free -OH or -NH group) that has different chromatographic properties. After purification, the protecting group can be removed.

G Start Crude Product Received Is_Dark Is the mixture black/dark? Start->Is_Dark Filter Filter through Celite® or Silica Plug Is_Dark->Filter Yes Workup Perform Aqueous Workup (Water, Brine) Is_Dark->Workup No Filter->Workup Base_Wash Include a basic wash? (e.g., 1M NaOH) Workup->Base_Wash Add_Base_Wash Wash with 1M NaOH to remove boronic acid Base_Wash->Add_Base_Wash Yes (recommended) Check_Purity Check Purity by TLC / LC-MS Base_Wash->Check_Purity No Add_Base_Wash->Check_Purity Is_Pure Is it pure enough? Check_Purity->Is_Pure Column Purify by Column Chromatography Is_Pure->Column No Final_Product Pure Product Is_Pure->Final_Product Yes Column->Check_Purity Recrystallize Purify by Recrystallization (if solid) Column->Recrystallize Still impure? Recrystallize->Check_Purity

Caption: Decision workflow for product purification.

Section 3: Detailed Experimental Protocols

These protocols provide standardized, step-by-step procedures for common purification workflows.

Protocol 1: Standard Post-Suzuki Reaction Workup and Catalyst Removal

This protocol is designed for the initial workup of a completed Suzuki reaction to remove inorganic salts and the bulk of the palladium catalyst.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove it from the heat source and allow it to cool to room temperature.

  • Filtration: Set up a Büchner or Hirsch funnel with a pad of Celite® (approximately 1-2 cm thick) over filter paper. Wet the pad with the reaction solvent.

  • Dilution & Filtering: Dilute the reaction mixture with an appropriate organic solvent (e.g., 5-10 volumes of ethyl acetate). Filter the diluted mixture through the Celite® pad under vacuum.[8] Wash the reaction flask and the Celite® pad with additional solvent to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel.

  • Basic Wash: Add an equal volume of 1M NaOH solution and shake vigorously. Allow the layers to separate and drain the aqueous (bottom) layer. This step removes the acidic boronic acid.[13]

  • Neutral Wash: Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine). The brine wash helps to break up emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is used to separate the desired product from impurities based on polarity.

  • TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that gives good separation between your product (ideally Rf ≈ 0.3) and its impurities.

  • Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using the chosen eluent system (the "mobile phase").

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.[9]

    • Wet Loading: If the product is very soluble in the eluent, you can load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Suzuki Coupling with Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the use of thiophene boronic acids. Thiophene moieties are critical building blocks in materials science and medicinal chemistry, yet their successful incorporation via Suzuki coupling is often hampered by frustratingly low yields.

This resource provides in-depth, field-tested insights and actionable troubleshooting strategies to help you navigate the complexities of these reactions. We will delve into the mechanistic underpinnings of common failure modes and provide robust, evidence-based protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and concerns that arise during the Suzuki coupling of thiophene boronic acids.

Q1: My Suzuki coupling reaction with a thiophene boronic acid is giving me very low to no product. What are the first things I should check?

A1: When a Suzuki coupling reaction fails, a systematic check of the foundational parameters is the most efficient approach. Start with the following:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Inadequate degassing of solvents is a very common culprit.[1][2][3]

  • Reagent Quality: Verify the purity and stability of your thiophene boronic acid, aryl halide, and base. Thiophene boronic acids, in particular, can degrade upon storage. Solvents must be anhydrous and of high purity.

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be successfully reduced to the active Pd(0) species in situ. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst for more reliable initiation.[1][3]

Q2: I suspect my thiophene boronic acid is decomposing during the reaction. What is the most likely side reaction and how can I prevent it?

A2: The most common decomposition pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is particularly prevalent with electron-rich heteroaryl boronic acids like thiophenes.[1][4] Thiophen-2-ylboronic acid is generally more susceptible to this than thiophen-3-ylboronic acid.[6] To mitigate this:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider switching from hydroxides to milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[3][4] These derivatives often exhibit greater stability and can participate in the coupling reaction, sometimes via a "slow-release" of the active boronic acid.[7]

  • Lower the Temperature: Operate at the lowest temperature that still affords a reasonable reaction rate.[3]

Q3: My starting materials are not fully soluble in the solvent system. How does this affect the yield?

A3: Poor solubility of any reactant will severely limit the reaction rate and lead to incomplete conversion.[1] The Suzuki coupling is a multiphasic reaction, and while not everything needs to be fully dissolved at the start, sufficient concentration in the liquid phase is crucial. If you observe poor solubility, consider screening alternative solvent systems. Common choices include mixtures of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water.[1][2] The aqueous portion is essential for dissolving many inorganic bases.

In-Depth Troubleshooting Guides

Guide 1: Tackling Persistent Low Yields

Low conversion is a multifaceted problem. The following workflow provides a logical progression for troubleshooting.

Troubleshooting Workflow for Low Reaction Yield

G A Low Yield Observed B Step 1: Verify Reagent Quality & Purity (Boronic Acid, Halide, Base, Solvent) A->B Start Here C Step 2: Ensure Rigorous Degassing (Ar/N₂ Purge, Freeze-Pump-Thaw) B->C D Step 3: Optimize Catalyst & Ligand - Use pre-formed Pd(0) or Palladacycle - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) C->D E Step 4: Optimize Base & Solvent - Screen stronger, non-hydroxide bases (K₃PO₄, Cs₂CO₃) - Ensure fine powder & good solubility - Adjust solvent ratio (e.g., Dioxane/H₂O) D->E F Step 5: Adjust Reaction Temperature - Incrementally increase temperature to overcome activation barriers E->F G Improved Yield F->G

Caption: A systematic workflow for troubleshooting low yields.

  • Catalyst & Ligand System: The choice of ligand is critical for coupling thiophenes. Standard ligands like PPh₃ often give poor results. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are highly recommended as they accelerate both the oxidative addition of the aryl halide and the final reductive elimination step.[1][3]

    ParameterRecommendationRationale
    Palladium Source Pd(OAc)₂ (with ligand), Pd₂(dba)₃ (with ligand), or Palladacycle precatalysts (e.g., XPhos Pd G3).Palladacycles are often more stable and provide reliable initiation.[8]
    Ligand Type Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).Essential for coupling heteroaryl substrates; they promote the key catalytic steps and prevent catalyst decomposition.[1][3][9]
    Catalyst Loading 1-5 mol %A higher loading can sometimes overcome catalyst deactivation, but start with a lower amount to minimize costs.
  • Base and Solvent Optimization: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The solvent must facilitate this while keeping all components sufficiently soluble.

    ParameterRecommendationRationale
    Base K₃PO₄, Cs₂CO₃, K₂CO₃.These bases offer a good balance of strength and compatibility. Ensure the base is finely powdered for maximum surface area and solubility.[1][3]
    Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), THF/H₂O, Toluene/EtOH/H₂O.The aqueous component aids in dissolving the base and activating the boronic acid.[1][10] For highly sensitive substrates, anhydrous conditions may be necessary.[3]
Guide 2: Combating Protodeboronation

If you have identified protodeboronation as the primary issue (e.g., by observing the corresponding unsubstituted thiophene as a major byproduct), specific strategies are required.

Mechanism of Protodeboronation

G cluster_0 Undesired Side Reaction A Thiophene Boronic Acid (Ar-B(OH)₂) C Unwanted Side Product: Thiophene (Ar-H) A->C Protonolysis B H₂O / H⁺ (from solvent or acidic protons) D Boric Acid (B(OH)₃)

Caption: The undesired protodeboronation side reaction.

  • Use a Milder Base: Strong bases, especially in the presence of water, can facilitate the cleavage of the C-B bond.[3] Switching to a milder base like potassium fluoride (KF) can sometimes suppress this side reaction.[11]

  • Protect the Boronic Acid: This is one of the most effective strategies. By converting the boronic acid to a more robust derivative, you can limit its exposure to conditions that cause decomposition.

    DerivativeAdvantagesConsiderations
    Pinacol Ester (BPin) More stable to storage and purification. Often used directly.May require slightly more forcing conditions or the presence of water to hydrolyze in situ to the active boronic acid.[12]
    Potassium Trifluoroborate (BF₃K) Crystalline, air-stable solids. Often show enhanced reactivity and stability.[4][8]Requires a stoichiometric amount of base to consume the fluoride ions released during the reaction.
    MIDA Ester Exceptionally stable, allowing for sequential cross-couplings. Releases the boronic acid slowly under basic conditions.Requires an additional synthetic step to prepare the MIDA ester.
  • Anhydrous Conditions: For extremely sensitive substrates, removing water entirely can shut down the primary protodeboronation pathway. This requires rigorously dried solvents and reagents, and often a different choice of base, such as potassium trimethylsilanolate (TMSOK).[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Thienylboronic Acid

This protocol serves as a robust starting point and may require optimization for your specific substrates.[1]

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • 3-Thienylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times.

    • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 20-30 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.

    • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Using a Potassium Thienyltrifluoroborate Salt

This protocol is adapted for the use of more stable trifluoroborate salts.

  • Materials:

    • Aryl Halide (e.g., 4-chloroacetophenone) (1.0 mmol, 1.0 equiv)

    • Potassium thiophen-2-yltrifluoroborate (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.03 mmol, 3 mol%)

    • RuPhos (0.06 mmol, 6 mol%)

    • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

    • Toluene (9 mL)

    • Water (1 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide, potassium thienyltrifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to an oven-dried reaction vial.

    • Solvent Addition: Add degassed 9:1 toluene/water mixture to the vial.

    • Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir vigorously for the required reaction time (monitor by LC-MS).

    • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation PdII_RAr->Pd0 Reductive Elimination (R-Ar) Boronate Ar-B(OH)₃⁻ Boronate->PdII_RX Base Base (e.g., CO₃²⁻) Base->Boronate BoronicAcid Ar-B(OH)₂ BoronicAcid->Boronate Activation

Caption: The key steps in the palladium-catalyzed Suzuki coupling.

References

Technical Support Center: Protodeboronation of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with (4-Bromo-5-chlorothiophen-2-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent reactivity of halogenated thiophene boronic acids makes them powerful reagents, particularly in Suzuki-Miyaura cross-coupling reactions. However, this reactivity also renders them susceptible to a common and often frustrating side reaction: protodeboronation.

This guide provides in-depth, field-tested insights into why protodeboronation occurs with this specific substrate and offers practical, actionable solutions to mitigate its impact. Our goal is to empower you to troubleshoot your experiments effectively, leading to higher yields, improved reproducibility, and more robust synthetic outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions surrounding the protodeboronation of this compound.

Q1: What is protodeboronation, and why is it particularly problematic for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this process leads to the formation of the byproduct 3-bromo-2-chlorothiophene, consuming your starting material and reducing the yield of the desired coupled product.[2]

Thiophene boronic acids are known to be more susceptible to protodeboronation than many simple arylboronic acids.[3] The electron-rich nature of the thiophene ring, combined with the electronic effects of the halogen substituents, can influence the stability of the C-B bond, making it more prone to cleavage under typical cross-coupling conditions, especially in the presence of a base.[3][4]

Q2: What are the primary factors that promote the protodeboronation of this specific substrate?

A2: The propensity for this compound to undergo protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • High pH (Base): This is the most significant contributor. While a base is required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, it also dramatically accelerates protodeboronation.[5][6] Thienylboronic acids are reported to be most rapidly protodeboronated at a pH > 10.[3] The base facilitates the formation of a boronate species ([ArB(OH)3]−), which is the active participant in both the desired coupling and the undesired protodeboronation.[1][5]

  • Elevated Temperature: Higher reaction temperatures, while often used to increase the rate of the desired coupling, also accelerate the rate of protodeboronation.[7]

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond.[1] While Suzuki-Miyaura reactions often use aqueous solvent systems, excessive water can favor the protodeboronation pathway.

  • Prolonged Reaction Times: The longer the boronic acid is exposed to detrimental conditions (high pH, high temperature), the more significant the extent of decomposition will be.[7]

  • Inefficient Catalysis: If the primary catalytic cycle of the cross-coupling is slow or inefficient, the competing protodeboronation side reaction has more time to occur and can become the dominant pathway.[7]

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: Monitoring your reaction for the formation of the protodeboronated byproduct, 3-bromo-2-chlorothiophene, is crucial for troubleshooting. The following analytical techniques are highly effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying the volatile byproduct from the starting materials and the desired product. It provides both qualitative confirmation and quantitative data.

  • High-Performance Liquid Chromatography (HPLC): Allows for accurate quantification of the starting boronic acid, the desired product, and the protodeboronated byproduct in the reaction mixture.[7] Developing a method that resolves all key components is essential for optimization studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress. The appearance of new aromatic signals corresponding to 3-bromo-2-chlorothiophene and the disappearance of the signals for the boronic acid can provide a quantitative ratio of the components in the crude reaction mixture.

Q4: What are the best practices for handling and storing this compound to maintain its integrity?

A4: Proper handling and storage are critical to prevent premature decomposition.

  • Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[8][9] A freezer at -20°C is recommended.[8] Boronic acids are susceptible to oxidation and can form boroxines (anhydride trimers) upon dehydration, which can affect reactivity.

  • Handling: Always handle the solid in a well-ventilated area or a fume hood.[9] Avoid prolonged exposure to air and moisture. When weighing and transferring the reagent, do so quickly and efficiently, and reseal the container promptly under an inert atmosphere.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Yield of Desired Product; Major Byproduct is 3-bromo-2-chlorothiophene Dominant Protodeboronation: The rate of protodeboronation is significantly faster than the rate of the desired cross-coupling reaction.1. Optimize the Base: Switch to a weaker or less soluble base. Strong, soluble bases like NaOH or KOH create a high pH environment that accelerates protodeboronation.[5] Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃, which have lower solubility and provide a more localized basic environment.[10] Fluoride sources like CsF can also be effective.[11] 2. Lower the Reaction Temperature: Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if the desired reaction is not proceeding. This minimizes the energy available for the undesired protodeboronation pathway.[7] 3. Use a Highly Active Catalyst: Employ a modern, highly active palladium catalyst system (e.g., a Buchwald-type pre-catalyst with a bulky phosphine ligand like SPhos or XPhos).[3] These catalysts promote rapid oxidative addition and reductive elimination, ensuring the desired coupling outpaces the decomposition of the boronic acid.[1] 4. Consider a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[12][13] These esters are more stable to protodeboronation and slowly release the active boronic acid in situ under the reaction conditions, keeping its steady-state concentration low and minimizing decomposition.[1][14]
Inconsistent Yields Between Reaction Batches 1. Purity of Boronic Acid: The starting material may contain varying amounts of the protodeboronated impurity or boroxine. 2. Reaction Vessel Surface: The glass surface of the reaction vessel can sometimes influence the hydrolysis rate of boronic esters or trifluoroborates, leading to variability.[11] 3. Inefficient Mixing: In biphasic systems, poor stirring can lead to localized pH changes, affecting reaction rates.[11]1. Purify the Boronic Acid: If purity is suspect, recrystallize the boronic acid or purify it via an acid-base extraction procedure.[15] An analytical check (HPLC or NMR) of each new batch is recommended. 2. Use Consistent Glassware/Consider PTFE: Use consistent types of glassware for each reaction. For highly sensitive reactions, using PTFE (Teflon) vessels can eliminate surface-catalyzed effects.[11] 3. Ensure Vigorous Stirring: Use a suitable stir bar and stirring speed to ensure the reaction mixture is homogeneous, especially in multiphasic systems.
Formation of Homocoupled Byproduct (Bithiophene) Inefficient Catalyst Turnover or Presence of Oxidants: Homocoupling of the boronic acid can occur, often promoted by Pd(II) species or the presence of oxygen.[12] This can happen if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is not efficiently reduced.1. Thoroughly Degas the Reaction: Purge the solvent and the reaction vessel with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) before adding the catalyst to remove dissolved oxygen.[11] 2. Use a Pd(0) Source or an Efficient Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern pre-catalyst that reliably generates the active Pd(0) species. Ensure ligands are not oxidized.

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs a weaker base and a highly active catalyst to favor the cross-coupling pathway over protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 4-Iodoanisole) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), thoroughly degassed

  • Schlenk flask or sealed reaction vial, stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the aryl halide, and the finely ground K₃PO₄.

  • Add the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every hour. Avoid unnecessarily long reaction times.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Quench the reaction with the addition of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound

This acid-base extraction protocol can be used to remove non-acidic impurities, including the protodeboronated byproduct 3-bromo-2-chlorothiophene.[15]

  • Dissolve the impure boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic solution with an aqueous solution of a mild base (e.g., 1 M NaOH) two to three times. The boronic acid will move into the aqueous layer as its sodium boronate salt. The neutral protodeboronated impurity will remain in the organic layer.

  • Separate and combine the aqueous layers.

  • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 2 M HCl) until the boronic acid precipitates out (pH ~2-3).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove residual salts.

  • Dry the purified boronic acid thoroughly under high vacuum. Verify purity by NMR or LC-MS.

Visualizations and Data

Diagrams of Key Processes

Protodeboronation_Mechanism cluster_pathway Protodeboronation Pathways Base Base (OH⁻) ArBOH2 Ar-B(OH)₂ (Thiophene Boronic Acid) Base->ArBOH2 Forms Boronate Acid Acid (H⁺) Acid->ArBOH2 Acid-Catalyzed Pathway H2O H₂O (Proton Source) TS_Base Transition State H2O->TS_Base ipso-Protonation ArBOH3_neg [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_neg ArBOH3_neg->TS_Base ArH Ar-H (Protodeboronated Product) TS_Base->ArH BOH3 B(OH)₃ TS_Base->BOH3

Caption: General mechanisms for base- and acid-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling (High Protodeboronation) check_base Is a strong, soluble base used (e.g., NaOH, KOH)? start->check_base change_base Action: Switch to weaker base (K₃PO₄, Cs₂CO₃, CsF) check_base->change_base Yes check_temp Is reaction temperature > 80°C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature to 60-70°C check_temp->lower_temp Yes check_catalyst Is catalyst system slow? (e.g., Pd(PPh₃)₄) check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use highly active catalyst (e.g., Buchwald Precatalyst) check_catalyst->change_catalyst Yes check_stability Re-evaluate Reaction check_catalyst->check_stability No change_catalyst->check_stability consider_ester If issues persist: Consider using a stable MIDA or Pinacol boronate ester check_stability->consider_ester

Caption: Troubleshooting workflow for mitigating protodeboronation.

Data Table: Influence of Reaction Parameters on Protodeboronation

The following table summarizes qualitative trends based on established mechanistic studies.[3][5][6][16] Actual quantitative effects are highly substrate- and system-dependent.

ParameterConditionExpected Impact on Protodeboronation RateRationale
Base Strength Strong (e.g., NaOH) vs. Weak (e.g., K₃PO₄)High for Strong BaseStronger bases lead to a higher concentration of the reactive boronate anion [ArB(OH)₃]⁻.
Temperature High (e.g., 100 °C) vs. Low (e.g., 60 °C)High for High TemperatureProvides more energy to overcome the activation barrier for the C-B bond cleavage.
Solvent Protic (e.g., H₂O, MeOH) vs. Aprotic (e.g., Toluene)High in Protic SolventsProtic solvents provide an abundant source of protons required for the reaction.
Catalyst Activity Low vs. HighHigh for Low Activity CatalystA slow desired reaction allows more time for the competing protodeboronation side reaction to occur.

References

Technical Support Center: Suzuki Coupling of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, (4-Bromo-5-chlorothiophen-2-yl)boronic acid. Here, we provide in-depth, field-proven insights into the critical role of the base in achieving high yield, selectivity, and reproducibility.

Frequently Asked Questions (FAQs): The Role of the Base

This section addresses fundamental questions regarding the function and selection of a base for the Suzuki coupling of dihalogenated thiophenes.

Q1: Why is the choice of base so critical for the Suzuki coupling of this compound?

The choice of base is paramount because it governs several key aspects of the reaction, directly impacting its success. For a substrate like this compound, the base influences:

  • Reaction Rate and Yield: The base activates the boronic acid for the crucial transmetalation step. An optimal base ensures this step is efficient, leading to higher yields.[1][2]

  • Chemoselectivity: The substrate possesses two different halogen atoms, a bromide at the C4 position and a chloride at the C5 position. The general reactivity order for oxidative addition in Suzuki coupling is C-I > C-Br >> C-Cl.[3][4] A carefully selected base, combined with appropriate reaction conditions, allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent functionalization.

  • Suppression of Side Reactions: An inappropriate base can promote undesirable side reactions such as dehalogenation (loss of Br or Cl) and protodeboronation (loss of the boronic acid group), which significantly lower the yield of the desired product.[5][6]

Q2: What are the primary mechanistic roles of the base in the Suzuki catalytic cycle?

The base plays a multifaceted role, primarily centered around the transmetalation step of the catalytic cycle.[3][7] There are two widely accepted mechanistic pathways:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[2][8] This activated species more readily transfers its organic group (the thiophene ring) to the palladium(II) center.

  • The Hydroxide/Alkoxide Pathway: The base (e.g., NaOH, K₃PO₄) can react with the palladium(II) halide complex [Ar-Pd(II)-X] to form a palladium(II) hydroxide or alkoxide complex [Ar-Pd(II)-OH]. This complex then undergoes a more facile reaction with the neutral boronic acid.[2][9]

Regardless of the precise pathway, the base is essential for activating the organoboron species, making it sufficiently nucleophilic to participate in transmetalation.[10]

Q3: How does base strength affect the selective coupling at the C-Br bond over the C-Cl bond?

Achieving selectivity is a kinetic balancing act. The C-Br bond is significantly more reactive towards oxidative addition with the Pd(0) catalyst than the C-Cl bond.[11]

  • Weaker Bases (e.g., K₂CO₃, Na₂CO₃): These bases are often preferred for selective C-Br coupling. They are strong enough to facilitate the catalytic cycle at the more reactive C-Br site but are often insufficient to promote the more difficult oxidative addition at the C-Cl bond, especially at lower temperatures.[12][13]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): While highly effective and often leading to faster reactions, stronger bases can sometimes diminish selectivity.[2][14] If the reaction conditions (e.g., high temperature, highly active catalyst) are too forcing, coupling at the C-Cl position can begin to occur, leading to a mixture of products.

Therefore, to favor mono-arylation at the C-Br position, starting with a weaker to moderately strong inorganic base is a prudent strategy.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Suzuki coupling of this compound, with a focus on the role of the base.

Q4: My reaction has a very low yield or is not proceeding to completion. Could the base be the problem?

Yes, the base is a common culprit for low yields.[15][16] Consider the following:

  • Insufficient Basicity: The base may be too weak to effectively promote the formation of the active boronate species, stalling the catalytic cycle. If you are using a mild base like NaHCO₃, consider switching to a stronger one like K₂CO₃ or K₃PO₄.[10]

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases are often used with aqueous/organic solvent mixtures (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O) to ensure sufficient interaction.[5][7] If running under anhydrous conditions, an organic base like triethylamine (TEA) or a soluble inorganic base like cesium carbonate (Cs₂CO₃) might be necessary.

  • Protodeboronation: The combination of base, water, and heat can lead to the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[5] This side reaction consumes your starting material. If you suspect this is occurring (confirmable by LC-MS analysis of the crude reaction mixture), try using a milder base or reducing the amount of water in the solvent system.

Q5: I am observing significant dehalogenation, particularly the loss of the bromine atom. How can I adjust the base to prevent this?

Dehalogenation is a side reaction where the C-Br bond is cleaved and replaced by a C-H bond, forming (5-chlorothiophen-2-yl)boronic acid as a byproduct.[6] This is often mediated by palladium-hydride (Pd-H) species.

  • Mechanism: Pd-H species can form from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[6]

  • Solution:

    • Switch to a Non-Hydridic Base: Bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally preferred over hydroxides (NaOH, KOH), which can sometimes be more prone to generating Pd-H species.

    • Minimize Water: While some water is often necessary for dissolving inorganic bases, using an excessive amount can promote dehalogenation.[17] Try reducing the water content in your solvent system (e.g., from 4:1 to 10:1 organic:water). In some cases, anhydrous conditions with a fluoride source like CsF or KF can be effective.[1]

    • Protect N-H groups (if applicable): While not present on this specific substrate, related heterocyclic compounds with N-H groups (like pyrroles or indoles) are highly susceptible to dehalogenation. Protection of the N-H group can suppress this side reaction.[18][19]

Q6: I am getting a mixture of products from coupling at both the C-Br and C-Cl positions. How can I improve selectivity for the C-Br bond?

This indicates your reaction conditions are too harsh, surmounting the activation barrier for C-Cl bond cleavage. To improve selectivity:

  • Decrease Base Strength: If you are using a strong base like K₃PO₄ or Cs₂CO₃, switch to the milder K₂CO₃ or Na₂CO₃.[13][20] This will slow the overall reaction but should significantly favor the more reactive C-Br site.

  • Lower the Reaction Temperature: High temperatures provide the energy needed to activate the less reactive C-Cl bond. Try running the reaction at a lower temperature (e.g., 60-80 °C instead of 100 °C).

  • Choose a Less Active Catalyst: While highly active Buchwald-type ligands are excellent for difficult couplings, they might be too reactive for achieving selectivity here. A standard catalyst like Pd(PPh₃)₄ may offer better control.[20][21]

Data & Protocols

Comparative Effect of Different Bases

The selection of a base has a profound impact on reaction outcomes. The following table summarizes the expected performance of common inorganic bases for the selective Suzuki coupling of this compound with a generic aryl halide.

Base (2.0 equiv.)Relative StrengthTypical Yield (%)Selectivity (C-Br coupling)Common Issues
K₃PO₄ Strong85-95%Good to ExcellentCan sometimes promote minor C-Cl coupling at high temperatures.[14]
Cs₂CO₃ Strong80-90%GoodHigh cost; similar reactivity profile to K₃PO₄.
K₂CO₃ Moderate70-85%ExcellentGenerally provides high selectivity; may require longer reaction times.[22]
Na₂CO₃ Moderate65-80%ExcellentCost-effective and provides good selectivity.[13]
NaOH StrongVariableModerateCan promote dehalogenation and other side reactions.[2]
Recommended Experimental Protocol: Selective C-Br Arylation

This protocol is a robust starting point for the selective coupling at the C-4 position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Aryl Halide (e.g., 4-iodoanisole) (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add degassed 1,4-dioxane and degassed water to form a 4:1 solvent mixture.[4][21]

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-chlorothiophen-2-yl)boronic acid derivative.

Visual Guides

Catalytic Cycle and the Role of the Base

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)(OR)L_n ArPdX->ArPdOR Metathesis ArPdR Ar-Pd(II)(R')L_n ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArX Thiophene-Br (Ar-X) ArX->ArPdX Boronic Boronic Acid (R'-B(OH)2) Boronic->ArPdR Base Base (e.g., K2CO3) Base->ArPdOR caption Fig 1. The Suzuki catalytic cycle highlighting the base's role.

Caption: The Suzuki catalytic cycle highlighting the base's role.

Decision Workflow for Base Optimization

Caption: Decision workflow for optimizing the base.

Common Side Reactions Influenced by the Base

Side_Reactions cluster_pathways Reaction Pathways start_mat (Br,Cl)Th-B(OH)2 Starting Material intermediate Ar-Pd(II)-Br Intermediate start_mat->intermediate Oxidative Addition protodeboronation Protodeboronation Product (Br,Cl)Th-H start_mat->protodeboronation Base + H2O desired Desired Coupling Product (Ar-R') intermediate->desired Transmetalation & Reductive Elimination dehalogenation Dehalogenation Product (H,Cl)Th-B(OH)2 intermediate->dehalogenation via Pd-H species (promoted by strong base/H2O) caption Fig 3. Common side reactions influenced by the base.

Caption: Common side reactions influenced by the base.

References

Technical Support Center: Navigating Ligand Effects in Cross-Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered when working with electron-deficient boronic acids. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common hurdles and achieve successful coupling outcomes.

Introduction: The Challenge of Electron-Deficient Boronic Acids

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its efficiency can be significantly impacted by the electronic nature of the coupling partners.[1][2] Electron-deficient boronic acids are notoriously challenging substrates for several key reasons:

  • Reduced Nucleophilicity: The electron-withdrawing groups on the boronic acid decrease the electron density of the organoboron reagent, making it less nucleophilic. This directly slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3][4]

  • Increased Instability: These boronic acids are more susceptible to decomposition pathways such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, and homocoupling.[3][4][5]

The selection of the appropriate ligand is paramount to overcoming these challenges. The ligand modulates the steric and electronic properties of the palladium catalyst, directly influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during Suzuki-Miyaura couplings with electron-deficient boronic acids.

Q1: My reaction with an electron-deficient boronic acid is giving very low yield or not working at all. What is the likely cause?

A1: The most probable bottleneck is a sluggish transmetalation step due to the reduced nucleophilicity of the electron-deficient boronic acid.[3][4] To address this, several factors should be optimized. The choice of ligand is critical; bulky and electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle.[2][7] Additionally, the selection of a stronger base and higher reaction temperatures can often facilitate the transmetalation process.[3]

Q2: What class of ligands should I be using for these challenging substrates?

A2: For electron-deficient boronic acids, bulky and electron-donating ligands are generally the most effective.[3][7] These ligands increase the electron density on the palladium center, which can promote the oxidative addition and reductive elimination steps.[2][6]

  • Biarylphosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are highly effective.[3] Their steric bulk and electron-rich nature facilitate the formation of the active catalytic species and accelerate the overall reaction.[2][3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be even more effective than phosphine ligands in certain cases.[9][10] They form very stable palladium complexes and can be particularly useful for challenging couplings.[9]

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial role in the activation of the boronic acid for transmetalation. For difficult couplings involving electron-deficient boronic acids, stronger bases are often required.[3]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are excellent choices for promoting the challenging transmetalation step.[3]

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF): The addition of fluoride ions can sometimes be beneficial.[11]

Q4: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?

A4: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[12]

  • Thorough Degassing: Ensure that your solvents are properly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Use of Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are often more resistant to oxidative degradation and can lead to cleaner reactions.[3]

Q5: My electron-deficient boronic acid seems to be degrading during the reaction. What can I do to improve its stability?

A5: Protodeboronation is a common issue with electron-deficient boronic acids.[5][13] Using a "masked" form of the boronic acid can significantly improve its stability.

  • Boronic Esters: Pinacol esters are a popular choice as they are more stable than the corresponding boronic acids and can be easily prepared.[12][14]

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in the coupling reaction, often with improved results.[15]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are experiencing low to no yield with your electron-deficient boronic acid, follow this systematic troubleshooting workflow.

Troubleshooting_Low_Yield Start Low Yield with Electron-Deficient Boronic Acid Problem Slow Transmetalation is the Likely Cause Start->Problem Solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Solution1 Solution2 Switch to an Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos, or an NHC) Problem->Solution2 Solution3 Increase Reaction Temperature (Consider higher boiling point solvents like toluene or dioxane) Problem->Solution3 Solution4 Use a Modern Precatalyst (e.g., Buchwald G3/G4) Problem->Solution4 Reassess Re-evaluate Reaction Progress Solution1->Reassess Solution2->Reassess Solution3->Reassess Solution4->Reassess

Caption: Troubleshooting flowchart for low yield reactions.

Guide 2: Ligand Selection for Optimal Performance

The choice of ligand is a critical parameter that is highly dependent on the specific substrates.[6] The following table provides a general comparison of common phosphine ligand classes and their typical applications.

Ligand ClassKey CharacteristicsRecommended For
Triarylphosphines (e.g., PPh₃)Less bulky, moderately electron-donating.Simple, unhindered substrates. Often less effective for electron-deficient partners.[2]
Trialkylphosphines (e.g., P(t-Bu)₃)Very bulky and electron-rich.Highly active for oxidative addition of challenging electrophiles like aryl chlorides.[16]
Biarylphosphines (e.g., SPhos, XPhos)Bulky and electron-rich, with tunable steric and electronic properties.A general go-to for challenging couplings, including those with electron-deficient and sterically hindered substrates.[1][3]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable complexes.Very effective for a broad range of substrates, including those prone to catalyst deactivation.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for rational troubleshooting. The ligand influences each step of this process.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

References

Technical Support Center: Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction mixtures containing boronic acid byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired compounds from residual boronic acids, their esters, and related impurities. As boronic acids are integral to many modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their effective removal is a critical aspect of process chemistry and drug discovery.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Section 1: Liquid-Liquid Extraction Strategies

Liquid-liquid extraction is often the first line of defense for removing boronic acid byproducts due to its simplicity and scalability. However, standard aqueous workups can sometimes be ineffective. This section addresses common issues and provides enhanced protocols.

Frequently Asked Questions (FAQs) - Liquid-Liquid Extraction

Q1: My standard aqueous workup with water or brine isn't removing the boronic acid impurity. What's going wrong?

A1: This is a frequent challenge. Boronic acids are weak Lewis acids and may not be sufficiently ionized in neutral water to partition effectively into the aqueous phase.[3] Their polarity can also be similar to that of the desired product, leading to poor separation.

Q2: How can I improve the efficiency of my aqueous wash to remove boronic acid byproducts?

A2: The key is to increase the water solubility of the boronic acid impurity. This can be achieved by converting it into a more polar species. Here are several strategies:

  • Basic Wash: Increase the pH of the aqueous wash to a value greater than 10.[1] This deprotonates the boronic acid to form a highly water-soluble boronate salt.[4] A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically effective.[1][5]

  • Complexation with Diols: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly enhance the removal of boronic acids.[1] Sorbitol forms a highly water-soluble anionic complex with the boronate, drastically improving its partitioning into the aqueous layer.[6]

  • Solvent System Optimization: If your desired product is soluble in non-polar solvents, consider switching your organic layer to a solvent like diethyl ether or toluene. This will minimize the co-extraction of the more polar boronic acid.[1] Aliphatic alcohols with 7 to 12 carbon atoms, diluted in a hydrocarbon solvent, have also been used for the extraction of boric acid.[7]

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Potential Cause Suggested Solution
Emulsion formation during basic wash.High concentration of base or vigorous shaking.Use a milder base (e.g., NaHCO₃), reduce the concentration of the strong base, or use gentle inversions instead of vigorous shaking. Adding brine can also help break emulsions.
Product loss into the aqueous layer.The product has acidic or highly polar functional groups.Lower the pH of the aqueous wash after the initial basic extraction to recover any acidic product. Alternatively, consider a different purification method if the product is too water-soluble.
Incomplete removal of boronic acid despite basic wash.The boronic acid is sterically hindered or has very low pKa.Increase the concentration of the base, increase the contact time, or combine the basic wash with a diol complexing agent like D-sorbitol.[1][6]
Experimental Protocol: Enhanced Aqueous Workup
  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare a 1 M solution of NaOH containing 10% (w/v) D-sorbitol.

  • Add the basic sorbitol solution to the organic layer in a separatory funnel.

  • Gently invert the funnel multiple times for 5-10 minutes to ensure thorough mixing.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the extraction with the basic sorbitol solution two more times.

  • Wash the organic layer with brine to remove residual base and water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_workflow Enhanced Aqueous Workup Workflow start Crude Reaction Mixture in Organic Solvent add_base Add Basic Sorbitol Solution (1M NaOH, 10% Sorbitol) start->add_base extract Liquid-Liquid Extraction add_base->extract separate Separate Aqueous Layer extract->separate repeat Repeat Extraction (2x) separate->repeat Impure wash_brine Wash with Brine separate->wash_brine Purified repeat->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry end Pure Product in Organic Solvent dry->end

Caption: Workflow for enhanced aqueous workup.

Section 2: Solid-Phase Extraction (SPE) and Scavenger Resins

When liquid-liquid extraction is insufficient or impractical, solid-phase extraction using scavenger resins offers a highly selective and efficient alternative.[8] These functionalized solid supports are designed to irreversibly capture specific compounds from a solution.[8]

Frequently Asked Questions (FAQs) - Scavenger Resins

Q3: What are scavenger resins and how do they work for boronic acid removal?

A3: Scavenger resins are polymers functionalized with specific chemical groups that react with and bind to target molecules.[8] For boronic acid removal, resins containing diol or N-methylglucamine functionalities are particularly effective. These groups form stable, covalent complexes with boronic acids, effectively removing them from the solution.[9][10]

Q4: When should I consider using a scavenger resin over other methods?

A4: Scavenger resins are ideal in the following scenarios:

  • When the product and boronic acid byproduct have very similar polarities, making chromatographic separation difficult.[1]

  • For parallel synthesis or high-throughput purification where speed and automation are important.[8]

  • When the product is sensitive to aqueous basic conditions.

  • For removing trace amounts of boronic acid to achieve very high purity.

Troubleshooting Guide: Scavenger Resins
Problem Potential Cause Suggested Solution
Incomplete removal of boronic acid.Insufficient amount of resin, short reaction time, or poor mixing.Increase the equivalents of scavenger resin, extend the stirring time, or ensure efficient agitation of the resin slurry.
Product is adsorbed onto the resin.The product has functional groups that can interact with the resin.Choose a resin with a different functional group. Pre-treating the resin by washing it with the reaction solvent can sometimes reduce non-specific binding.
Slow filtration of the resin.The resin particles are too fine.Use a resin with a larger particle size or filter through a pad of Celite to improve the flow rate.
Experimental Protocol: Boronic Acid Scavenging
  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or the reaction solvent).

  • Add the boronic acid scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Filter off the resin and wash it with the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

G cluster_spe Boronic Acid Scavenging Workflow start Crude Product in Solution add_resin Add Scavenger Resin start->add_resin stir Stir Mixture (1-4 hours) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin with Solvent filter_resin->wash_resin combine Combine Filtrate and Washings wash_resin->combine end Purified Product combine->end

Caption: Solid-phase extraction workflow.

Section 3: Chromatographic and Crystallization Techniques

For challenging separations or when very high purity is required, chromatography and crystallization are powerful tools.

Frequently Asked Questions (FAQs) - Chromatography and Crystallization

Q5: My product and the boronic acid byproduct are co-eluting on a silica gel column. What can I do?

A5: Co-elution on silica gel is a common problem due to the polar nature of many boronic acids.[11] Here are some alternative approaches:

  • Change the Stationary Phase: Consider using neutral alumina, which may offer different selectivity.[11]

  • Modify the Mobile Phase: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can alter the retention of the boronic acid.[11]

  • Boric Acid-Impregnated Silica Gel: A specialized technique involves using silica gel impregnated with boric acid. This can suppress the over-adsorption of boronic esters, facilitating their purification.[12][13]

  • Preparative HPLC: For difficult separations and high-purity requirements, preparative HPLC can be very effective.

Q6: Is crystallization a viable method for removing boronic acid byproducts?

A6: Yes, crystallization can be a highly effective and scalable purification method if your product is a solid.[11] The success of this technique depends on the differential solubility of your product and the boronic acid impurity in a given solvent system. Experiment with different solvents and solvent mixtures to find conditions where your product crystallizes while the impurity remains in solution.[11]

Troubleshooting Guide: Chromatography and Crystallization
Problem Potential Cause Suggested Solution
Chromatography: Tailing of boronic acid on silica gel.Strong interaction between the boronic acid and the acidic silica surface.Use a less polar solvent system if possible, or add a modifier like methanol to the eluent.[5] Switching to a different stationary phase like alumina is also an option.[11]
Crystallization: The product oils out instead of crystallizing.The solvent system is not optimal, or the impurity level is too high.Try a different solvent or a mixture of solvents. Sometimes, adding a small amount of a "poor" solvent can induce crystallization. Seeding with a small crystal of the pure product can also help.
Crystallization: The boronic acid co-crystallizes with the product.The product and impurity have similar crystal packing properties.Experiment with different crystallization solvents and temperatures. A slower cooling rate can sometimes lead to more selective crystallization.
Experimental Protocol: Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the boronic acid byproduct is less soluble.

  • If the product is highly soluble, a second "anti-solvent" in which the product is insoluble can be added dropwise to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Section 4: General FAQs and Advanced Topics

Q7: What are boroxines, and how do I deal with them?

A7: Boroxines are cyclic trimers that form from the dehydration of three boronic acid molecules. This is a reversible process favored by anhydrous conditions or heat.[14] If you suspect boroxine formation, adding water to the reaction mixture or recrystallizing from an aqueous solvent system can hydrolyze the boroxine back to the boronic acid, which can then be removed by the methods described above.[14]

Q8: Can I convert the boronic acid into something else to make it easier to remove?

A8: Yes, chemical derivatization can be an effective strategy. One common method is to convert the boronic acid to its corresponding potassium trifluoroborate salt (R-BF₃K).[1] These salts are often crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids.[15] Another approach is to form an adduct with diethanolamine, which can be crystalline and precipitate from solution.[6]

Q9: Are there any one-pot procedures that minimize boronic acid byproduct issues?

A9: Some advanced synthetic strategies aim to consume the boronic acid completely, simplifying purification. One approach is to use a slight excess of the halide coupling partner to ensure all the boronic acid is reacted.[5] However, this then requires the removal of the excess halide. Careful stoichiometric control and reaction monitoring are key to minimizing byproducts.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Chloro Substituted Thiophene Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Bromo-chloro substituted thiophenes, particularly their boronic acid derivatives, represent a class of exceptionally versatile building blocks. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds offers a powerful handle for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of these two halogen substituents on a thiophene boronic acid scaffold, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this selectivity, present comparative experimental data, and provide a detailed, field-proven protocol for achieving chemoselective functionalization.

The Foundation of Selectivity: A Tale of Two Halogens

The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond is fundamentally governed by the difference in their bond dissociation energies (BDE) and their subsequent reactivity in the rate-determining step of the Suzuki-Miyaura catalytic cycle: oxidative addition.[1][2][3]

The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-OTf > C-Cl > C-F [2][4][5][6][7]

This trend directly correlates with the decreasing strength of the carbon-halogen bond, making the C-Br bond significantly more susceptible to cleavage and oxidative addition to a low-valent palladium(0) catalyst than the more robust C-Cl bond.[8] This inherent difference in reactivity is the key that unlocks chemoselective synthesis. By carefully tuning reaction conditions, one can favor the activation of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Visualizing the Catalytic Pathway: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its robustness and tolerance of a wide range of functional groups.[9][10] The catalytic cycle, depicted below, illustrates the key steps involved in the formation of a new carbon-carbon bond. The initial, and often rate-determining, oxidative addition step is where the differentiation between the C-Br and C-Cl bond reactivity occurs.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition pd_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_complex R-Pd(II)(R')L_n transmetalation->r_pd_r_complex boronate R'-B(OR)3- (Activated Boronic Acid) boronate->transmetalation reductive_elimination Reductive Elimination r_pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Bromo-Chloro Thiophene) aryl_halide->oxidative_addition base Base (e.g., K2CO3) base->boronate Activation

Figure 1. A diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Performance: Catalyst and Condition Selection

The choice of catalyst, ligand, base, and solvent are critical parameters that dictate the success and selectivity of the cross-coupling reaction.[2] For the selective coupling at the C-Br position of a bromo-chloro thiophene boronic acid, the goal is to employ conditions that are sufficiently mild to favor the more reactive C-Br bond.

Parameter Considerations for Selective C-Br Coupling Rationale Typical Conditions
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃These are common, commercially available Pd(0) or Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.1-5 mol%
Ligand Phosphine-based (e.g., PPh₃, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands can facilitate oxidative addition and reductive elimination.[2][11]2-10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.[12] The choice of base can influence reaction rates and yields.2-3 equivalents
Solvent System Biphasic mixtures (e.g., Dioxane/Water, Toluene/Ethanol/Water)The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the substrate, boronic acid, and catalyst.[10]4:1 to 10:1 organic to aqueous ratio
Temperature 80-100 °CThe temperature must be high enough to drive the reaction at a reasonable rate but low enough to prevent significant activation of the C-Cl bond.[13]Optimized for each substrate

For subsequent coupling at the less reactive C-Cl bond, more forcing conditions are generally required. This may involve higher temperatures (>100 °C), stronger bases, or the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the activation of aryl chlorides.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-thiopheneboronic acid

This protocol provides a robust, self-validating method for the selective arylation at the C-2 bromine position of a model bromo-chloro substituted thiophene boronic acid.

Materials:
  • 2-Bromo-5-chloro-3-thiopheneboronic acid

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow Experimental Workflow for Selective Suzuki Coupling setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Reagents - Thiophene boronic acid (1.0 eq) - Arylboronic acid (1.2 eq) - K2CO3 (2.0 eq) setup->reagents catalyst 3. Add Catalyst/Ligand - Pd(OAc)2 (2 mol%) - PPh3 (8 mol%) reagents->catalyst solvent 4. Add Solvents - Degassed Dioxane - Degassed Water catalyst->solvent reaction 5. Reaction (Heat to 90 °C, stir for 12-24h) solvent->reaction workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup purification 7. Purification - Dry over Na2SO4 - Concentrate - Flash Chromatography workup->purification product 8. Product Characterization (NMR, MS) purification->product

References

Navigating Synthesis: A Comparative Guide to Alternatives for (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and boronic acids are its quintessential partners.[1][2] Among these, (4-Bromo-5-chlorothiophen-2-yl)boronic acid has emerged as a critical building block, notably in the synthesis of high-value compounds such as the antiplatelet agent Ticagrelor.[3][4][5][6][7] However, the inherent reactivity of boronic acids, while advantageous, can also present challenges in terms of stability and handling.[8][9] This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the data and insights needed to select the optimal reagent for their specific synthetic challenges.

The Central Debate: Reactivity vs. Stability

The decision to use a boronic acid or an alternative often hinges on a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times and higher yields under optimized conditions.[8][10] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[8] However, this reactivity is a double-edged sword, as it can also lead to decomposition pathways like protodeboronation, especially with heteroaryl substrates.[8][11]

Conversely, alternatives such as boronate esters offer significantly enhanced stability.[8][9][11] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[8] This stability can translate to more reproducible results, particularly in complex, multi-step syntheses where the integrity of starting materials is critical.

Comparative Analysis of Key Alternatives

The primary alternatives to this compound fall into two main categories: other boron-based reagents and different classes of organometallic compounds. Each presents a unique set of advantages and disadvantages.

Reagent ClassSpecific ExampleKey AdvantagesKey Disadvantages
Boronic Acid This compoundHigh reactivity, often leading to faster reactions.[8][10]Prone to decomposition (protodeboronation), potentially lower shelf-life.[8][11]
Boronate Esters This compound, pinacol esterHigh stability, ease of handling and purification, longer shelf-life.[8][9][11]Generally lower reactivity, may require more forcing conditions or hydrolysis to the boronic acid in situ.[9][11]
Organostannanes Tributyl(4-bromo-5-chlorothiophen-2-yl)stannaneHigh functional group tolerance, stable to air and moisture.[12][13]Toxicity of tin compounds and byproducts, purification challenges.[12][13][14]
Organozincs (4-Bromo-5-chlorothiophen-2-yl)zinc halideExcellent functional group tolerance, can be generated in situ.[15][16]Often require inert atmosphere for preparation and handling.[15]

Delving Deeper: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

To provide a more granular understanding, let's consider a typical Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

Caption: Decision workflow for selecting a boron reagent in Suzuki-Miyaura coupling.

Experimental data from various studies indicates that while the boronic acid may provide a higher yield in a shorter reaction time under ideal conditions, the boronate ester often delivers more consistent results, especially when scaling up or when dealing with sensitive substrates. The choice, therefore, depends on the specific priorities of the synthesis.

Beyond Boron: Organostannanes and Organozincs

For researchers seeking to avoid the potential pitfalls of boronic acids altogether, organostannanes for Stille coupling and organozincs for Negishi coupling offer powerful alternatives.

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is known for its remarkable tolerance of a wide array of functional groups.[12][17] However, the primary drawback is the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[12][14]

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which also exhibit excellent functional group tolerance.[15][16] A significant advantage of this method is the ability to generate the organozinc reagent in situ from the corresponding halide, simplifying the workflow.[15][16]

The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to appreciating the role of the boron reagent. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][18][19][20][21]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) [R-B(OR)3]- (from R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step and is where the nature of the boron reagent has the most significant impact.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol:

This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction comparing this compound and its pinacol ester.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound or its pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, the boron reagent, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The selection of a reagent to introduce the (4-bromo-5-chlorothiophen-2-yl) moiety is a critical decision that should be guided by the specific demands of the synthetic route.

  • For rapid, small-scale syntheses where maximizing yield in a short timeframe is the primary goal, This compound remains an excellent choice, provided appropriate handling and storage procedures are followed.

  • For complex, multi-step syntheses, process development, and scale-up applications where stability, reproducibility, and ease of handling are paramount, the corresponding pinacol boronate ester is often the superior option.

  • When faced with substrates that are incompatible with boronic acids or when seeking alternative reactivity profiles, organostannanes (Stille coupling) and organozincs (Negishi coupling) represent powerful, albeit more specialized, alternatives.

Ultimately, a thorough understanding of the strengths and weaknesses of each reagent class, supported by empirical data, will enable the researcher to navigate the complexities of modern cross-coupling chemistry and achieve their synthetic goals with efficiency and precision.

References

A Comparative Guide to the Synthesis and Characterization of Novel Thiophene Derivatives from (4-Bromo-5-chlorothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a critical endeavor for the discovery of novel compounds with tailored properties. Among these, the thiophene ring stands out as a privileged structure, forming the core of numerous pharmaceuticals and organic electronic materials. This guide provides a comprehensive technical overview of the synthesis and characterization of compounds derived from the versatile building block, (4-Bromo-5-chlorothiophen-2-yl)boronic acid. We will delve into the practicalities of employing this starting material in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, offering a comparative analysis of these methodologies supported by experimental insights.

Introduction to this compound: A Versatile Synthetic Hub

This compound is a trifunctionalized thiophene derivative that offers multiple reaction sites for synthetic elaboration. The presence of a boronic acid group at the 2-position, a bromine atom at the 4-position, and a chlorine atom at the 5-position allows for selective and sequential functionalization, making it an attractive starting point for the synthesis of complex, multi-substituted thiophene-containing molecules. The boronic acid moiety is particularly amenable to palladium-catalyzed Suzuki-Miyaura coupling, a robust and widely used method for the formation of carbon-carbon bonds.[1] The differential reactivity of the C-Br and C-Cl bonds (generally I > Br > Cl in palladium-catalyzed couplings) can, in principle, be exploited for selective cross-coupling reactions.[1]

This guide will explore the practical aspects of utilizing this building block, focusing on the choice of reaction conditions and the characterization of the resulting products.

Synthetic Strategies: A Comparative Look at Cross-Coupling Reactions

The choice of cross-coupling methodology is paramount in determining the efficiency, functional group tolerance, and overall success of a synthetic route. Here, we compare three of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is often the first choice for C-C bond formation due to the low toxicity of the boron reagents and the ease of removal of byproducts.[2] The reaction typically involves the coupling of an organoboron compound (like our thiophene boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1. A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable base such as K₃PO₄ (2.0 equiv), a palladium catalyst like Pd(OAc)₂ (0.02 equiv), and a phosphine ligand such as SPhos (0.04 equiv).[3]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water, via syringe.[3]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Expected Characterization of a Hypothetical Product: 2-Aryl-4-bromo-5-chlorothiophene

Property Expected Data
Appearance White to off-white solid
¹H NMR Aromatic protons of the newly introduced aryl group and a singlet for the thiophene proton.
¹³C NMR Resonances corresponding to the carbons of both the thiophene and the new aryl ring.
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point is indicative of a pure compound.
Stille Coupling: Robustness for Complex Substrates

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. A key advantage of the Stille reaction is its excellent functional group tolerance, as it often proceeds under neutral or mildly basic conditions.[2] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[2]

Conceptual Workflow for Stille Coupling:

Figure 2. A generalized workflow for a Stille coupling reaction.

Experimental Protocol: A Representative Stille Coupling

The following is a general procedure for a Stille coupling, which could be adapted to use a stannylated derivative of our target thiophene.

  • Preparation: To a solution of the aryl halide (1.0 mmol) in a dry, degassed solvent such as DMF or toluene (5 mL), add the organostannane (1.1 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[2]

  • Degassing: Thoroughly degas the reaction mixture with an inert gas.

  • Reaction: Heat the mixture, typically between 80-110 °C, and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[2]

  • Purification: Filter the resulting slurry through celite, and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a halide and a terminal alkyne, providing access to alkynyl-substituted thiophenes. These products can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Conceptual Workflow for Sonogashira Coupling:

Figure 3. A generalized workflow for a Sonogashira coupling reaction.

Experimental Protocol: A Representative Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an aryl bromide, which can be adapted for the bromo-substituent on the thiophene ring.

  • Preparation: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the 4-bromo-5-chloro-2-(substituted)thiophene, a palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add an anhydrous solvent, followed by an amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Performance Analysis

The choice between Suzuki, Stille, and Sonogashira couplings for the functionalization of this compound depends on several factors:

Feature Suzuki Coupling Stille Coupling Sonogashira Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Terminal Alkynes
Toxicity Low toxicity of boron reagents and byproducts.[2]High toxicity of organotin reagents and byproducts.[2]Generally low toxicity.
Stability of Reagents Boronic acids can be prone to protodeboronation.[3]Organostannanes are generally stable to air and moisture.[2]Terminal alkynes are generally stable.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]Good, but can be sensitive to strong bases.
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral or mildly basic conditions.[2]Requires a base and often a Cu(I) co-catalyst.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[2]Tin byproducts can be difficult to remove from the reaction mixture.[2]Amine salts are typically easy to remove with an aqueous wash.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted thiophene derivatives. The choice of cross-coupling methodology—Suzuki-Miyaura, Stille, or Sonogashira—should be guided by the specific synthetic target, the functional groups present in the coupling partners, and considerations of toxicity and ease of purification. While the Suzuki coupling is often the preferred method due to its favorable environmental profile, the Stille and Sonogashira couplings offer unique advantages in terms of functional group tolerance and the types of bonds that can be formed. By understanding the nuances of each of these powerful synthetic tools, researchers can effectively leverage the reactivity of this compound to accelerate the discovery and development of novel compounds for a wide array of applications.

References

A Comparative Guide to the NMR Analysis of (4-Bromo-5-chlorothiophen-2-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Characterized Building Block

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid thiophene core, decorated with versatile functional handles—a boronic acid for cross-coupling reactions and two distinct halogens for further derivatization—makes it an invaluable scaffold for the synthesis of novel pharmaceutical agents and organic electronic materials.

Given its role as a foundational reagent, unambiguous structural verification is not merely a procedural step but a cornerstone of reproducible science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for this purpose. However, the unique combination of a halogenated thiophene ring and a chemically dynamic boronic acid moiety presents specific challenges and nuances in analysis.

This guide provides an in-depth, comparative analysis of NMR techniques for the structural elucidation of this compound and its derivatives. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and robust for implementation in a research or drug development setting.

Core Principles: Understanding the Molecule's NMR Signature

The NMR signature of this compound is governed by the interplay of its constituent parts: the single aromatic proton on the thiophene ring, the four distinct carbon environments, and the NMR-active boron nucleus.

  • ¹H NMR: The spectrum is simplified by the presence of only one proton on the thiophene ring (H-3). Its chemical shift is highly sensitive to the electronic effects of the adjacent sulfur atom, the boronic acid group, and the halogens at the C-4 and C-5 positions.

  • ¹³C NMR: The electron-withdrawing nature of the bromine and chlorine atoms, combined with the unique electronic influence of the boronic acid group, results in a well-dispersed spectrum with four distinct aromatic carbon signals. The nature of the substituents significantly influences the distribution of electron density and, consequently, the resonance frequencies of the ring carbons.[1][2]

  • ¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, I = 3/2) and ¹⁰B (19.9%, I = 3). Due to its higher natural abundance and smaller quadrupole moment, ¹¹B NMR is the preferred method for characterizing organoboronic acids.[3][4] The chemical shift of the ¹¹B nucleus provides direct insight into the hybridization state (sp² for the trigonal planar boronic acid vs. sp³ for tetrahedral boronate species) and the potential for anhydride formation.[3][5]

Below is a diagram of the target molecule with atom numbering for reference in the subsequent analysis.

Caption: Structure of this compound with IUPAC numbering.

Comparative Analysis: The Critical Role of Solvent Selection

The choice of deuterated solvent is arguably the most critical experimental parameter in the NMR analysis of boronic acids. The solvent not only determines sample solubility but also directly influences the chemical shifts of exchangeable protons and can affect the equilibrium between the boronic acid and its anhydride form, the boroxine.

Causality Behind Solvent Effects:

  • Aprotic, Non-coordinating Solvents (e.g., CDCl₃): Chloroform is a common choice but often leads to broad, poorly resolved signals for the B(OH)₂ protons due to intermediate exchange rates. Furthermore, warming aryl boronic acids in anhydrous solvents like CDCl₃ can promote dehydration to form the corresponding trimeric anhydride (boroxine).[6]

  • Aprotic, Coordinating Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are excellent hydrogen bond acceptors. This interaction slows down the chemical exchange of the B(OH)₂ protons, resulting in sharper, more easily identifiable signals. DMSO-d₆ is particularly effective for observing acidic protons.

  • Protic Solvents (e.g., MeOD-d₄, D₂O): These solvents will cause the rapid exchange of the B(OH)₂ protons with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.[7] This can be used as a confirmatory experiment to identify the boronic acid proton signals. The use of coordinating solvents can also shift the ¹¹B resonance upfield due to the formation of a solvent-boron adduct.[5]

Table 1: Comparative ¹H NMR Data in Various Solvents

SolventThiophene H-3 (δ, ppm)B(OH)₂ (δ, ppm)Rationale & Observations
CDCl₃ ~7.4 - 7.6~5.0 - 6.5 (broad)Poor solubility may be an issue. B(OH)₂ signal is often broad and may be difficult to integrate accurately. Risk of boroxine formation.
DMSO-d₆ ~7.6 - 7.8~8.0 - 8.5 (sharp)Excellent solubility. Sharpened B(OH)₂ signal due to hydrogen bonding with the solvent sulfoxide group. Ideal for unambiguous identification.
Acetone-d₆ ~7.5 - 7.7~7.0 - 7.5 (sharp)Good alternative to DMSO-d₆. Provides sharp signals for exchangeable protons.
MeOD-d₄ ~7.5 - 7.7Signal DisappearsB(OH)₂ protons exchange with solvent deuterium. Useful for confirming the assignment of the hydroxyl protons.

Validated Experimental Protocols

Adherence to a systematic workflow is essential for acquiring high-quality, reproducible NMR data. The following protocols are designed to be self-validating, providing a clear path from sample preparation to structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Weigh ~10-20 mg of sample into a clean, dry NMR tube. solv 2. Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep->solv diss 3. Vortex or sonicate gently to ensure complete dissolution. solv->diss setup 4. Insert sample into spectrometer. Lock, tune, and shim. diss->setup h1 5. Acquire ¹H Spectrum (zg30 pulse, 16-32 scans) setup->h1 c13 6. Acquire ¹³C Spectrum (zgpg30, proton decoupled) h1->c13 b11 7. Acquire ¹¹B Spectrum (zg, proton decoupled) c13->b11 proc 8. Apply Fourier Transform, phase correction, and baseline correction. b11->proc calib 9. Calibrate chemical shifts (¹H/¹³C: residual solvent peak; ¹¹B: external BF₃·OEt₂). proc->calib integ 10. Integrate ¹H signals. Assign peaks based on shifts and multiplicity. calib->integ struct 11. Correlate all spectra (¹H, ¹³C, ¹¹B) to validate the final structure. integ->struct

Caption: Standardized workflow for NMR data acquisition and analysis.

Step-by-Step Acquisition Parameters:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for initial, comprehensive analysis).

    • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity, which is critical for sharp lines and accurate integration.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is sufficient.

    • Spectral Width: Set to approximately 15 ppm, centered around 6-7 ppm.

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure quantitative integration, especially if comparing the aromatic proton to the boronic acid protons.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30) to obtain a spectrum of singlets and avoid NOE distortions for better quantitation if needed.

    • Spectral Width: Set to ~220-250 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Pulse Sequence: A simple proton-decoupled single-pulse experiment is standard.

    • Spectral Width: A wide spectral width of ~200 ppm is appropriate, centered around 30-40 ppm.

    • Important Note: To avoid a broad background signal from borosilicate glass, using a quartz NMR tube is recommended for high-quality ¹¹B NMR spectroscopy.[3]

Spectral Interpretation: A Multi-Nuclear Approach

¹H NMR Spectrum

The proton spectrum is expected to be simple, showing two main signals in a solvent like DMSO-d₆:

  • Thiophene Proton (H-3): A singlet expected in the aromatic region (δ 7.6-7.8 ppm in DMSO-d₆). Its downfield shift is due to the electronegativity of the surrounding S, Br, and Cl atoms and the anisotropic effect of the aromatic ring.

  • Boronic Acid Protons (B(OH)₂): A singlet (which may be slightly broadened) further downfield (δ 8.0-8.5 ppm in DMSO-d₆). The integration of this peak relative to the thiophene proton should be 2:1.

¹³C NMR Spectrum

Four distinct signals are expected in the aromatic region (typically δ 110-150 ppm). The substituent effects of bromine and chlorine are generally additive for ¹³C chemical shifts in thiophenes.[8]

  • C2 (Boron-bearing): This carbon signal can be broad due to quadrupolar relaxation from the adjacent ¹¹B nucleus. Its chemical shift will be significantly influenced by the boronic acid group.

  • C3: This is the only carbon attached to a hydrogen. Its chemical shift can be definitively assigned using a 2D HSQC experiment if necessary.

  • C4 (Bromo-bearing): The signal will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.

  • C5 (Chloro-bearing): This carbon will be deshielded by the electronegative chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift (δ, ppm)Key Influencing Factor
C2 140 - 150Boronic acid group (-B(OH)₂)
C3 130 - 135Adjacent to C2 and C4
C4 115 - 125Bromine substituent
C5 125 - 135Chlorine substituent
Note: These are estimated ranges and can vary based on solvent and concentration.
¹¹B NMR Spectrum: The Definitive Test for Boronic Acids

¹¹B NMR is a powerful and often underutilized tool for confirming the integrity of boronic acid reagents.[9][10]

  • Boronic Acid: A single, typically broad signal is expected between δ 28-33 ppm , characteristic of a trigonal planar, sp²-hybridized boron atom.[5]

  • Boroxine Anhydride: If the sample has dehydrated, a second signal may appear slightly downfield, typically around δ 33-35 ppm .[5][6] The presence of a significant boroxine peak can indicate issues with sample storage or handling and may affect reactivity in subsequent chemical transformations.

Table 3: Comparative ¹¹B NMR Data

SpeciesHybridizationExpected Chemical Shift (δ, ppm)Linewidth
Boronic Acid sp²28 - 33Broad
Boroxine sp²33 - 35Broad
Boronate Ester/Adduct sp³5 - 15Sharper

Conclusion: Towards a Standard of Unambiguous Characterization

The reliable NMR analysis of this compound derivatives is readily achievable through a systematic, multi-nuclear approach. The key to success lies in understanding the causality behind experimental choices, particularly solvent selection, which profoundly impacts the resulting spectra. By employing DMSO-d₆ for comprehensive ¹H and ¹³C analysis and supplementing this with ¹¹B NMR to confirm the state of the boronic acid moiety, researchers can ensure the structural integrity of this vital chemical building block. This rigorous characterization is the foundation upon which robust and reproducible drug discovery and materials science research is built.

References

A Senior Application Scientist's Guide to X-ray Crystallography of Molecules Containing the 4-bromo-5-chlorothiophen-2-yl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of crystallographic approaches for small molecules featuring the 4-bromo-5-chlorothiophen-2-yl moiety. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and reproducible crystallographic workflow. We will explore the nuances of crystallization, data collection, and structure refinement for this class of halogenated heterocycles, supported by comparative data and detailed protocols.

The 4-bromo-5-chlorothiophen-2-yl moiety is a significant structural motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two different halogen atoms on the thiophene ring, make it a valuable building block for developing novel therapeutic agents and functional organic materials. X-ray crystallography provides the definitive, three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design.[1]

The Crystallographic Workflow: From Solution to Structure

The successful determination of a crystal structure is a multi-step process, each stage presenting its own set of challenges and requiring careful consideration. For molecules containing the 4-bromo-5-chlorothiophen-2-yl moiety, the presence of heavy atoms and the potential for complex intermolecular interactions necessitate a well-thought-out experimental design.

Crystallographic_Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound_Purity High Purity Compound Crystallization Crystallization Screening Compound_Purity->Crystallization Essential Input Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Yields Crystals Mounting Crystal Mounting Crystal_Selection->Mounting Selected Crystal Diffractometer X-ray Diffractometer Mounting->Diffractometer Sample Placement Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data Acquisition Data_Processing Data Processing & Integration Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Processed Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Deposition Refinement->Validation Final Model

Caption: The general workflow for single-crystal X-ray diffraction analysis.

Part 1: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] The choice of crystallization method can significantly impact crystal size, morphology, and internal order. For molecules incorporating the 4-bromo-5-chlorothiophen-2-yl moiety, a systematic comparison of techniques is essential.

Comparative Analysis of Crystallization Techniques

The selection of a suitable crystallization technique is often empirical, and a multi-pronged approach is recommended. Below is a comparison of common methods with their applicability to halogenated thiophene derivatives.

Crystallization MethodPrincipleAdvantages for Halogenated ThiophenesDisadvantages & Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.Simple to set up; effective for moderately soluble compounds.Can lead to rapid crystal growth and twinning; risk of oiling out.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs; can be slow.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Good for compounds that are sensitive to temperature changes.Can be difficult to set up without disturbing the interface; may lead to a small number of large crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Rapid cooling can lead to small or poorly formed crystals; requires a temperature-controlled environment.

Halogenated thiophenes have been shown to be effective solvent additives in controlling crystallization kinetics in other systems, suggesting that the choice of solvent is particularly critical for these compounds.[2]

Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a starting point for the crystallization of a generic 4-bromo-5-chlorothiophen-2-yl derivative.

Materials:

  • High-purity (>98%) 4-bromo-5-chlorothiophen-2-yl containing compound.

  • Crystallization vials (small and large).

  • A selection of volatile solvents (e.g., dichloromethane, chloroform, ethyl acetate).

  • A selection of anti-solvents (e.g., hexane, pentane, diethyl ether).

Procedure:

  • Prepare a concentrated solution: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., 0.5 mL of dichloromethane) in a small vial. Ensure the compound is fully dissolved.

  • Set up the diffusion chamber: Place the small vial containing the compound solution inside a larger vial.

  • Add the anti-solvent: Carefully add 1-2 mL of a volatile anti-solvent (e.g., hexane) to the larger vial, ensuring it does not mix with the solution in the inner vial.

  • Seal and incubate: Seal the larger vial tightly and leave it undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitor for crystal growth: Check for crystal growth periodically over several days to weeks. High-quality crystals are often transparent with well-defined faces.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The presence of bromine, a heavy atom, in the 4-bromo-5-chlorothiophen-2-yl moiety has important implications for data collection and subsequent structure solution.

Key Considerations for Data Collection
  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) sources are commonly used. Mo radiation is generally preferred for small molecules as it provides higher resolution data.

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to higher quality data.

  • Anomalous Scattering: The bromine atom can be used for anomalous scattering measurements, which can be invaluable for determining the absolute stereochemistry of chiral molecules.[1]

Data_Collection_Logic Crystal_Quality High-Quality Single Crystal Xray_Source Select X-ray Source (e.g., Mo Kα) Crystal_Quality->Xray_Source Low_Temp Set Low Temperature (e.g., 100 K) Xray_Source->Low_Temp Data_Strategy Define Data Collection Strategy (e.g., scan width, exposure time) Low_Temp->Data_Strategy Collect_Data Collect Diffraction Images Data_Strategy->Collect_Data Process_Data Integrate and Scale Data Collect_Data->Process_Data

Caption: Logical flow for planning and executing X-ray diffraction data collection.

Part 3: Structure Solution and Refinement

The diffraction data provides the intensities and positions of the diffracted X-rays, which are then used to solve the crystal structure.

Structure Solution

For molecules containing heavy atoms like bromine, the Patterson method or direct methods are typically successful for solving the phase problem and obtaining an initial structural model. The prominent scattering from the bromine atom often provides a starting point for locating the other atoms in the molecule.

Structure Refinement

Refinement is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.[3][4]

Key Refinement Parameters:

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

  • Residual Electron Density (Δρ): The difference electron density map should be relatively flat, with no large positive or negative peaks.

The presence of the heavy bromine atom can dominate the scattering, potentially masking the contributions from lighter atoms. Therefore, careful refinement is necessary to accurately determine the positions of all atoms.

Comparative Case Studies

To illustrate the crystallographic analysis of molecules containing a bromo-substituted thiophene ring, we will compare the crystallographic data for a hypothetical crystal of 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine (a known compound, though its crystal structure is not publicly available) with the published data for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile .[5][6][7] This comparison highlights how different substituents on the thiophene ring can influence the crystal packing and crystallographic parameters.

Parameter4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine (Hypothetical Data)(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile[6][7]
Formula C₇H₄BrClN₂S₂C₈H₆BrNS
Molecular Weight 295.6 g/mol 228.11 g/mol
Crystal System Monoclinic (assumed)Orthorhombic
Space Group P2₁/c (assumed)P2₁2₁2₁
a (Å) ~106.1347 (5)
b (Å) ~87.1124 (3)
c (Å) ~1219.8245 (13)
β (˚) ~10590
Volume (ų) ~920864.99 (10)
Z 44
Temperature (K) 100150
R1 [I > 2σ(I)] < 0.05 (target)0.048
wR2 (all data) < 0.12 (target)0.120
GooF ~1.0 (target)1.05

The presence of the additional chloro and thiazolylamine groups in the first compound would be expected to lead to different intermolecular interactions and thus a different crystal packing arrangement compared to the second compound.

Conclusion

The X-ray crystallographic analysis of molecules containing the 4-bromo-5-chlorothiophen-2-yl moiety is a powerful tool for elucidating their three-dimensional structures. A systematic approach to crystallization, careful planning of data collection, and meticulous structure refinement are essential for obtaining high-quality results. The presence of the bromine and chlorine atoms provides both challenges and opportunities, from dominating the X-ray scattering to enabling the determination of absolute stereochemistry. This guide provides a framework for researchers to confidently tackle the crystallographic analysis of this important class of compounds, ultimately accelerating the discovery and development of new drugs and materials.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmacology, thiophene-containing compounds represent a cornerstone of innovation. From life-saving pharmaceuticals to advanced materials, the five-membered sulfur heterocycle is a privileged scaffold, lending unique physicochemical properties to a vast array of molecules. The accurate and reliable quantification of these compounds is not merely a matter of analytical rigor; it is a critical determinant of product safety, efficacy, and quality.

This guide provides an in-depth comparison of validated analytical methods for the analysis of thiophene-containing compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and develop robust, self-validating analytical systems for your specific research and development needs.

The Imperative of Method Validation: A Foundation of Trust

Before we explore specific analytical techniques, it is paramount to establish the bedrock of our discussion: analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6][7][8] A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and reliable.

The core parameters of analytical method validation, as stipulated by ICH Q2(R2) guidelines, are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for analytical method validation, a systematic process that ensures the reliability of the data generated.

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for a thiophene-containing compound is dictated by its physicochemical properties, the matrix in which it is found, and the analytical objective (e.g., quantification, impurity profiling, chiral separation). Here, we compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential migration of charged species in an electric field.
Applicability Wide range of non-volatile and thermally labile compounds, including many thiophene-containing pharmaceuticals.[9]Volatile and thermally stable compounds. Derivatization may be required for non-volatile thiophenes.[9]Charged and polar molecules, particularly suited for chiral separations of thiophene enantiomers.[10][11][12][13][14]
Selectivity High, tunable through selection of stationary phase, mobile phase composition, and detector.Very high, especially when coupled with a mass spectrometer (GC-MS).[13]Excellent for chiral and ionic species.
Sensitivity Good to excellent, depending on the detector (UV, Fluorescence, MS).Excellent, with highly sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[6][8][15][16][17]Very high, but limited by the small injection volume.
Typical Thiophene Applications Assay and impurity profiling of drugs like duloxetine, olanzapine, and clopidogrel.[18][19][20][21]Analysis of volatile thiophenes in petroleum products and environmental samples.[22][23][24][25]Chiral separation of racemic thiophene-containing drugs.[9][26]

The following decision tree provides a logical framework for selecting the most appropriate analytical technique for your thiophene-containing compound.

MethodSelection Start Start: Analyze Thiophene Compound IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile IsCharged Is the compound charged or chiral? IsVolatile->IsCharged No UseGC Use Gas Chromatography (GC) IsVolatile->UseGC Yes UseCE Use Capillary Electrophoresis (CE) IsCharged->UseCE Yes UseHPLC Use High-Performance Liquid Chromatography (HPLC) IsCharged->UseHPLC No

Caption: Decision tree for selecting an analytical method.

In-Depth Look at Validated Methods for Thiophene-Containing Pharmaceuticals

To illustrate the practical application of these principles, we will now examine validated analytical methods for several key thiophene-containing pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and products.[9][27] Its versatility allows for the separation and quantification of a wide range of thiophene-containing active pharmaceutical ingredients (APIs) and their impurities.

Causality Behind Experimental Choices in HPLC:

  • Column Selection: The choice of the stationary phase is critical for achieving the desired separation. For many thiophene-containing drugs, which are often moderately polar, a reversed-phase C18 or C8 column is the starting point.[3][5][7][28] The hydrophobicity of the C18 chain provides good retention for these compounds, while the shorter C8 chain can be advantageous for more polar analytes or when faster analysis times are desired. The choice of a specific brand and model of the column depends on factors like particle size (smaller particles for higher efficiency), pore size (larger pores for larger molecules), and end-capping (to minimize peak tailing).

  • Mobile Phase Selection: The mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The pH of the aqueous component is a critical parameter for ionizable thiophene compounds, as it affects their charge state and, consequently, their retention on a reversed-phase column.

  • Detector Selection: A UV-Vis detector is commonly used for thiophene-containing compounds as the thiophene ring and any associated chromophores absorb UV light. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity. For impurity profiling, a photodiode array (PDA) detector is invaluable as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment. For even greater sensitivity and specificity, especially for complex matrices or trace-level impurities, a mass spectrometer (MS) detector is the preferred choice.

Validated HPLC Method for Duloxetine Hydrochloride:

Duloxetine, an antidepressant, contains a thiophene ring in its structure. Several validated RP-HPLC methods have been reported for its determination in bulk and pharmaceutical dosage forms.[1][18][19][29][30][31][32]

Experimental Protocol (Representative): [29][31]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to a suitable value, e.g., 5.4) and acetonitrile in a specific ratio (e.g., 50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Standard Solution Preparation: Prepare a stock solution of duloxetine hydrochloride reference standard in the mobile phase and dilute to a known concentration.

  • Sample Preparation: For tablets, weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of duloxetine in the mobile phase, sonicate, and filter. Dilute the filtrate to a suitable concentration.

  • Validation Parameters:

    • Linearity: A typical linear range is 2-12 µg/mL with a correlation coefficient (r²) > 0.999.[31]

    • Accuracy: Determined by recovery studies at different concentration levels, with typical recoveries in the range of 98-102%.[29]

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of less than 2%.

Comparative Data for Validated HPLC Methods for Thiophene-Containing Drugs:

DrugLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Reference
Duloxetine 2 - 12--99.78 - 101.21[19][31]
Olanzapine 10 - 600.391.1999.93 - 100.00[20]
Clopidogrel 0.008 - 2--96 - 98[33]
Ticlopidine 1 - 1000 ng/mL0.5 ng/mL-85 - 115[18]
Raloxifene 40 - 200 ng/mL--99.4 - 100.4[34]
Gas Chromatography (GC) for Volatile Thiophenes

GC is the method of choice for the analysis of volatile and semi-volatile thiophene compounds, which are often found as impurities in raw materials or as components in petroleum products.[22][25]

Causality Behind Experimental Choices in GC:

  • Column Selection: Capillary columns with a non-polar or moderately polar stationary phase are commonly used for the separation of thiophenes. The choice of the stationary phase depends on the polarity of the target analytes and potential interferences.

  • Detector Selection:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent sensitivity and a wide linear range. It is a robust and reliable choice for the quantification of thiophenes.[17]

    • Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD): These are sulfur-selective detectors that offer high sensitivity and selectivity for sulfur-containing compounds like thiophenes, which is particularly useful for complex matrices where interferences from non-sulfur compounds are a concern.[11][15]

    • Mass Spectrometer (MS): Coupling GC with an MS detector provides both quantitative data and structural information, making it a powerful tool for the identification of unknown thiophene impurities.[13]

Validated GC-MS Method for Thiophene in Gasoline: [23][24]

Experimental Protocol (Representative):

  • Chromatographic System: A GC system coupled with a mass spectrometer.

  • Column: A capillary column suitable for hydrocarbon analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a diluted gasoline sample.

  • Oven Temperature Program: A temperature program is used to separate the volatile components of gasoline, including thiophene.

  • MS Parameters: The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Validation Parameters:

    • Linearity: Established over a relevant concentration range for thiophene in gasoline.

    • Accuracy: Determined by analyzing certified reference materials or by spiking experiments.

    • Precision: Evaluated by repeated analysis of a gasoline sample.

    • LOD/LOQ: Determined to be in the low ppm or even ppb range, depending on the instrument and method. A species-specific isotope dilution GC-ICP-MS method has been developed for the determination of thiophene derivatives in petroleum products with a detection limit of 7 pg absolute.[2][15]

Capillary Electrophoresis (CE) for Chiral Separations

Many thiophene-containing pharmaceuticals are chiral, and the different enantiomers can have distinct pharmacological and toxicological profiles.[26] Capillary electrophoresis is a powerful technique for the separation of enantiomers due to its high efficiency and the wide variety of chiral selectors that can be used.[10][11][12][13][14]

Causality Behind Experimental Choices in CE:

  • Chiral Selector: The key to chiral separation in CE is the addition of a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of drugs, including those containing a thiophene moiety. The choice of the specific cyclodextrin and its concentration is critical for achieving enantiomeric resolution and is often determined through a screening process.

  • Background Electrolyte: The pH and composition of the background electrolyte are optimized to control the charge of the analyte and the electroosmotic flow, both of which influence the separation.

Conclusion: A Strategic Approach to Method Validation

The selection and validation of an analytical method for a thiophene-containing compound is a systematic process that requires a deep understanding of the analyte's properties, the potential analytical challenges, and the regulatory requirements. By carefully considering the principles of different analytical techniques and the rationale behind experimental choices, researchers can develop robust and reliable methods that ensure the quality, safety, and efficacy of their products. This guide provides a framework for making informed decisions and a starting point for developing and validating analytical methods for this important class of compounds.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. Thiophene moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. Cross-coupling reactions of halogenated thiophenes represent a powerful and versatile strategy for the construction of complex molecular architectures. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of the most common and effective catalyst systems—based on palladium, nickel, and copper—for the cross-coupling of halogenated thiophenes, supported by experimental data and detailed protocols.

The Landscape of Thiophene Cross-Coupling

Cross-coupling reactions provide a robust methodology for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of halogenated thiophenes, the reactivity of the carbon-halogen bond is a critical determinant of reaction success, generally following the trend I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[1][2] While iodinated and brominated thiophenes are more reactive, recent advances in catalyst design have enabled the efficient coupling of the more abundant and cost-effective chlorinated thiophenes.[2]

This guide will delve into the nuances of palladium, nickel, and copper-catalyzed systems, offering insights into their mechanisms, advantages, and limitations in key transformations such as Suzuki-Miyaura, Kumada, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium-based catalysts are arguably the most versatile and widely employed systems for the cross-coupling of halogenated thiophenes. Their high efficiency, functional group tolerance, and the vast library of available ligands make them the first choice for many synthetic chemists.

Mechanism of Action: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L_n Active Catalyst Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Transmetalation Complex Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Coupled Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Nickel Catalytic Cycle cluster_legend Legend Ni(0)L_n Active Catalyst Ar-Ni(II)(X)L_n Oxidative Addition Complex Ni(0)L_n->Ar-Ni(II)(X)L_n Oxidative Addition (Ar-X) Ar-Ni(II)(R)L_n Transmetalation Complex Ar-Ni(II)(X)L_n->Ar-Ni(II)(R)L_n Transmetalation (R-MgX) Ar-R Coupled Product Ar-Ni(II)(R)L_n->Ar-R Reductive Elimination Copper Catalytic Cycle Workflow start Cu(I) Catalyst transmetalation Transmetalation with Organostannane start->transmetalation intermediate Organocopper Intermediate transmetalation->intermediate coupling Oxidative Addition/ Reductive Elimination with Aryl Halide intermediate->coupling product Coupled Product coupling->product product->start Catalyst Regeneration

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-Bromo-5-chlorothiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (4-Bromo-5-chlorothiophen-2-yl)boronic acid (CAS No. 1150114-72-9) demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The procedures outlined here are grounded in an understanding of the compound's specific chemical nature as a halogenated, irritant, and harmful substance.[2][3]

Foundational Safety: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is a solid substance classified with multiple hazards that necessitate careful management.[2]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification GHS Hazard Code Description Required Engineering Controls & PPE
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3] Standard laboratory PPE; do not eat, drink, or smoke in the work area.[4][5]
Skin Irritation H315 Causes skin irritation.[2][3] Chemical-resistant gloves (e.g., nitrile), lab coat.[6]
Serious Eye Irritation H319 Causes serious eye irritation.[2][3] Chemical safety goggles or a face shield are mandatory.[6]
Acute Toxicity (Inhalation) H332 Harmful if inhaled.[2] Always handle within a certified chemical fume hood.[7][8]

| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | Work in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[1][9] |

The causality is clear: the compound's classification as an irritant and acutely toxic substance dictates that all handling and disposal operations must be designed to prevent contact and inhalation. The primary engineering control is the mandatory use of a chemical fume hood.

The Core Disposal Principle: Segregation as Halogenated Waste

The single most critical step in the disposal of this compound is its correct classification and segregation. Due to the presence of both bromine and chlorine atoms, this compound and any materials contaminated with it must be treated as halogenated organic waste .[8][10]

Why is this segregation critical?

  • Regulatory Compliance: Environmental regulations, such as those from the EPA, have strict rules for the treatment of halogenated compounds due to their potential to form dioxins and other persistent organic pollutants upon improper incineration.[9][11]

  • Disposal Costs & Methods: Halogenated waste streams often require high-temperature incineration and specialized scrubbers, making them significantly more expensive to dispose of than non-halogenated waste.[10] Mixing waste streams unnecessarily increases disposal costs for the entire container.

  • Safety: Keeping waste streams separate prevents unintended and potentially dangerous reactions between incompatible chemicals.[12][13]

Procedural Guide: From Benchtop to Final Disposal

This section provides a step-by-step workflow for managing this compound waste.

Step 1: Preparation Before Work Begins
  • Designate a Satellite Accumulation Area (SAA): Before opening the reagent bottle, identify a specific location in the lab, typically within or near the fume hood where the work will occur, as your SAA. This area is for the temporary collection of hazardous waste.[13]

  • Prepare a Dedicated Waste Container: Select a chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle for solutions or a labeled, sealed bag for solid-contaminated materials) that can be securely closed.[6]

  • Pre-label the Container: Affix a "Hazardous Waste" label to the container.[14] Fill in your name, the lab location, and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8][14] Leave the date and composition percentages blank until waste is added.

Step 2: Waste Collection During and After Experimentation
  • Solid Waste:

    • Collect unreacted reagent, contaminated weighing paper, and gloves in a designated, sealed plastic bag or a wide-mouth solid waste container.

    • This container must be clearly labeled as "Halogenated Solid Waste" and list the chemical name.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste.

    • Collect this waste in your pre-labeled, sealable liquid waste container.

    • On the hazardous waste label, update the composition, listing the solvent(s) and the approximate percentage or concentration of the boronic acid.[13]

    • Crucially, do not mix this halogenated waste with non-halogenated solvent waste streams. [10]

  • Contaminated Labware:

    • Disposable labware (pipette tips, etc.) should be placed in the solid waste container.

    • For reusable glassware, perform an initial rinse with a small amount of a suitable solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected in your halogenated liquid waste container.[15] Subsequent rinses may be managed as non-hazardous, depending on your institution's EHS guidelines.

Step 3: Final Storage and Disposal Arrangement
  • Secure and Store: At the end of each workday, ensure the waste container is tightly sealed and stored in your designated SAA within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[12]

  • Finalize the Label: Once the container is full, or you have finished the project, fill in the date on the hazardous waste tag. A container is considered "full" when it is about 75-80% capacity to allow for vapor expansion.[10]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the removal of the hazardous waste.[14] Follow their specific procedures for waste pickup requests.

Emergency Protocol: Spill and Exposure Management

Accidents require immediate and correct responses.

Spill Cleanup Procedure:

  • Alert Personnel: Notify others in the immediate area.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood). Prevent the solid from becoming airborne.

  • Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads). Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Package and Label: Seal the container and label it as "Hazardous Waste" with a detailed description of the spilled contents.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: For large spills, evacuate the area and immediately call your institution's emergency EHS number.[8]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation cluster_collection Phase 2: Segregation & Collection cluster_final Phase 3: Finalization & Disposal cluster_emergency Contingency start Waste Generation Point (Experimentation) designate_saa Designate Satellite Accumulation Area (SAA) start->designate_saa prep_container Prepare & Pre-Label 'Halogenated Waste' Container waste_type Identify Waste Type prep_container->waste_type designate_saa->prep_container solid_waste Collect Solid Waste (e.g., contaminated gloves, powder) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions, rinseate) waste_type->liquid_waste Liquid update_label Update Label with Final Composition & Date solid_waste->update_label liquid_waste->update_label store_saa Seal & Store Container in SAA with Secondary Containment update_label->store_saa contact_ehs Contact EHS for Professional Disposal store_saa->contact_ehs spill Spill or Exposure Occurs emergency_protocol Follow Emergency Protocol (Spill Cleanup / First Aid) spill->emergency_protocol

Caption: Decision workflow for handling and disposing of boronic acid waste.

By adhering to this structured and scientifically-grounded disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, embodying the highest standards of professional scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-5-chlorothiophen-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromo-5-chlorothiophen-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.